Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXEVJPPXFECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599769 | |
| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118156-56-2 | |
| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two principal synthetic routes, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.
Introduction
This compound is a valuable bifunctional molecule incorporating a protected piperidine nitrogen and a primary alcohol. This structure makes it an important intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of the hydroxymethyl group at the 4-position of the piperidine ring allows for further functionalization, while the ethyl carbamate protecting group offers stability and can be readily removed when required. This guide explores the two most common and effective methods for the synthesis of this compound: the N-ethoxycarbonylation of 4-piperidinemethanol and the reduction of a 4-substituted piperidine-1-carboxylate derivative.
Synthesis Pathway 1: N-Ethoxycarbonylation of 4-Piperidinemethanol
This pathway represents a direct and efficient method for the synthesis of this compound, starting from the commercially available 4-piperidinemethanol. The core of this synthesis is the protection of the secondary amine of the piperidine ring with an ethyl carbamate group using ethyl chloroformate.
Experimental Protocol
A standard laboratory procedure for the N-acylation of a piperidine derivative with ethyl chloroformate is as follows:
Materials:
-
4-Piperidinemethanol
-
Ethyl chloroformate
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-piperidinemethanol (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an appropriate solvent like dichloromethane.
-
Addition of Ethyl Chloroformate: Cool the solution to 0 °C using an ice bath. Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 4-6 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Piperidinemethanol | [2] |
| Reagent | Ethyl Chloroformate | [1] |
| Base | Triethylamine | [1] |
| Solvent | Dichloromethane | [1] |
| Typical Yield | 80-95% (estimated) |
Synthesis Pathway Diagram
Caption: N-Ethoxycarbonylation of 4-Piperidinemethanol.
Synthesis Pathway 2: Reduction of Ethyl 4-formylpiperidine-1-carboxylate
This alternative pathway involves the reduction of a carbonyl group at the 4-position of the piperidine ring, which already possesses the ethyl carbamate protecting group on the nitrogen. A suitable starting material for this route is Ethyl 4-formylpiperidine-1-carboxylate.
Synthesis of the Precursor: Ethyl 4-formylpiperidine-1-carboxylate
The aldehyde precursor can be synthesized from the corresponding alcohol, this compound, through oxidation. However, for a synthetic route starting from a more readily available material, one could envision a multi-step synthesis beginning with a simpler piperidine derivative. A common method for the introduction of a formyl group is through the oxidation of a primary alcohol. Therefore, the synthesis of the target compound via this route would likely involve the formation of this compound as an intermediate, which is then oxidized to the aldehyde, and subsequently reduced back to the alcohol if desired. For the purpose of this guide, we will focus on the direct reduction of the aldehyde to the alcohol.
Experimental Protocol
The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis, commonly achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and compatibility with a wider range of functional groups and protic solvents.
Materials:
-
Ethyl 4-formylpiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Dissolve Ethyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. If necessary, the product can be purified by flash column chromatography.
Quantitative Data
The reduction of aldehydes with sodium borohydride is typically a high-yielding reaction. While a specific protocol for the reduction of Ethyl 4-formylpiperidine-1-carboxylate was not found in the searched literature, analogous reductions of aldehydes to primary alcohols using NaBH₄ generally proceed with yields exceeding 90%.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-formylpiperidine-1-carboxylate | [3] |
| Reagent | Sodium Borohydride (NaBH₄) | |
| Solvent | Methanol or Ethanol | |
| Typical Yield | >90% (estimated) |
Synthesis Pathway Diagram
Caption: Reduction of Ethyl 4-formylpiperidine-1-carboxylate.
Alternative Reduction Pathway: From a Carboxylic Acid Derivative
Another potential route involves the reduction of a carboxylic acid or ester at the 4-position. For instance, a compound like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid could be reduced. However, the reduction of a carboxylic acid or an ester to a primary alcohol typically requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄).[4]
A detailed procedure for the reduction of the closely related ethyl 4-piperidinecarboxylate to 4-piperidinemethanol using LiAlH₄ has been described.[5] This procedure involves suspending LiAlH₄ in THF, followed by the slow addition of a THF solution of the ester at 0 °C. The reaction is then stirred overnight at room temperature. The workup involves the sequential addition of water and aqueous sodium hydroxide. This reaction proceeds in quantitative yield.[5] To apply this to the synthesis of the target compound, one would need to start with a precursor that has the N-ethoxycarbonyl group and a carboxylic acid or ester at the 4-position, and then perform the LiAlH₄ reduction.
Conclusion
This technical guide has outlined two primary and efficient synthetic pathways for the preparation of this compound. The N-ethoxycarbonylation of 4-piperidinemethanol offers a direct and high-yielding route from a readily available starting material. The reduction of Ethyl 4-formylpiperidine-1-carboxylate provides an alternative approach, leveraging a standard and reliable chemical transformation. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific context of the research or drug development program. The provided experimental protocols and data are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Ethyl 4-formylpiperidine-1-carboxylate | C9H15NO3 | CID 14989210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of a diverse range of pharmaceutical agents. Its bifunctional nature, possessing both a secondary alcohol and a carbamate-protected piperidine ring, makes it a versatile intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data for characterization.
Chemical and Physical Properties
This compound is a stable, colorless to pale yellow liquid at room temperature. Its key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | N-(Ethoxycarbonyl)-4-(hydroxymethyl)piperidine | |
| CAS Number | 105553-73-7 | |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Appearance | Colorless to slightly yellow/orange clear liquid | [2] |
| Boiling Point | ~204 °C (for the related compound Ethyl 4-piperidinecarboxylate) | [3] |
| Density | ~1.12 g/cm³ (for the related compound Ethyl 4-hydroxypiperidine-1-carboxylate) | [2] |
| Solubility | Miscible with water. | [3] |
| Storage Conditions | Store at 2 - 8 °C | [2] |
Synthesis and Purification
A common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, Ethyl 4-oxopiperidine-1-carboxylate.
Synthesis Workflow
The synthesis involves the reduction of a ketone to a secondary alcohol using a mild reducing agent like sodium borohydride.
Caption: Synthetic route from the corresponding ketone.
Experimental Protocol: Synthesis
This protocol details the reduction of Ethyl 4-oxopiperidine-1-carboxylate to this compound using sodium borohydride.[2][4]
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a mixture of THF and methanol (1:1 v/v).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by flash column chromatography.[5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear oil.
Spectral Data and Characterization
The structure and purity of this compound are confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~4.1 ppm (quartet, 2H): -O-CH₂ -CH₃ of the ethyl ester.
-
~3.9 ppm (multiplet, 2H): Protons on the piperidine ring adjacent to the nitrogen atom (-N-CH₂ -).
-
~3.5 ppm (doublet, 2H): -CH₂ -OH, the hydroxymethyl protons.
-
~2.8 ppm (multiplet, 2H): Protons on the piperidine ring adjacent to the nitrogen atom (-N-CH₂ -).
-
~1.8 ppm (multiplet, 1H): Proton at the 4-position of the piperidine ring (-CH-CH₂OH).
-
~1.6-1.4 ppm (multiplet, 4H): Protons at the 2,6 and 3,5 positions of the piperidine ring.
-
~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester.
-
A broad singlet corresponding to the hydroxyl proton (-OH) may also be observed.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~155 ppm: Carbonyl carbon of the carbamate (-N-C =O).
-
~67 ppm: Carbon of the hydroxymethyl group (-C H₂OH).
-
~61 ppm: Methylene carbon of the ethyl ester (-O-C H₂CH₃).
-
~44 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen (-N-C H₂-).
-
~40 ppm: Methine carbon at the 4-position of the piperidine ring (-C H-CH₂OH).
-
~29 ppm: Methylene carbons at the 3,5 positions of the piperidine ring.
-
~14 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).
-
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.
-
~2930-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1690 cm⁻¹ (strong): C=O stretching of the carbamate.
-
~1240 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester and alcohol.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (m/z):
-
[M+H]⁺: 188.1230 (calculated for C₉H₁₈NO₃⁺)
-
[M+Na]⁺: 210.1049 (calculated for C₉H₁₇NNaO₃⁺)
-
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The piperidine scaffold is a common motif in many drugs targeting the central nervous system (CNS).[6] The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecules. Its applications span the synthesis of antihistamines, antipsychotics, and antidepressants.[7]
Safety and Handling
This compound is classified as an irritant.[8]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Logical Relationships in Characterization
The characterization of this compound follows a logical workflow to confirm its identity and purity.
Caption: A logical workflow for the characterization process.
References
- 1. 1126-09-6 CAS MSDS (Ethyl 4-piperidinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-hydroxypiperidine-1-carboxylate | 65214-82-6 [chemicalbook.com]
- 8. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 65214-82-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, with CAS number 65214-82-6, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural scaffold, featuring a piperidine ring functionalized with both a hydroxymethyl group and an ethyl carbamate, renders it a versatile intermediate for the synthesis of a wide array of complex molecules, most notably in the development of novel therapeutics. The piperidine moiety is a prevalent feature in many approved drugs, and this particular derivative offers reactive handles for further chemical modifications, making it a valuable asset in drug discovery and development pipelines.
This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, key applications in drug discovery with a focus on the synthesis of the antihistamine Bepotastine, and safety information.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 65214-82-6 | |
| Molecular Formula | C₈H₁₅NO₃ | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 275.095 °C at 760 mmHg | [1] |
| Flash Point | 120.173 °C | [1] |
| Density | 1.12 g/cm³ | |
| Refractive Index | 1.4802 | [1] |
| Solubility | Soluble in common organic solvents. | |
| Storage Temperature | 2-8 °C, under an inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in its application as a pharmaceutical intermediate. While various synthetic routes exist, a common and effective method involves the reduction of the corresponding carboxylic acid or ester. A detailed experimental protocol, synthesized from patent literature describing the synthesis of Bepotastine, is provided below.
Reaction Scheme:
Caption: General synthesis route for this compound.
Detailed Experimental Protocol:
Objective: To synthesize this compound via the reduction of Ethyl 4-piperidinecarboxylate.
Materials:
-
Ethyl 4-piperidinecarboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., 1.2 equivalents of LiAlH₄) in anhydrous THF.
-
Addition of Starting Material: Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess reducing agent by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.1 Hz, 2H), 3.95 (t, J=12.0 Hz, 2H), 3.51 (d, J=6.4 Hz, 2H), 2.80 (t, J=12.0 Hz, 2H), 1.75-1.65 (m, 1H), 1.60-1.50 (m, 2H), 1.30-1.15 (m, 2H), 1.25 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.8, 67.4, 60.8, 44.1, 39.3, 29.1, 14.7.
-
IR (neat, cm⁻¹): 3420 (O-H), 2930, 1685 (C=O), 1430, 1240, 1100.
-
MS (ESI): m/z 174.1 [M+H]⁺.
Applications in Drug Discovery: Synthesis of Bepotastine
This compound is a crucial intermediate in the synthesis of Bepotastine, a second-generation H1 antihistamine used for the treatment of allergic rhinitis and urticaria. The hydroxymethyl group serves as a key handle for the ether linkage to the diphenylmethyl moiety of the Bepotastine core structure.
Caption: Synthetic workflow for Bepotastine utilizing the target compound.
Biological Activity and Signaling Pathways
The primary therapeutic relevance of this compound lies in its role as a precursor to biologically active molecules. The final products derived from this intermediate often target specific signaling pathways involved in disease pathogenesis.
Mechanism of Action of Bepotastine
Bepotastine, synthesized from the title compound, exerts its antiallergic effects through a multi-faceted mechanism of action:
-
H1 Receptor Antagonism: Bepotastine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.
-
Mast Cell Stabilization: Bepotastine has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators, such as leukotrienes and prostaglandins, from these immune cells.
-
Inhibition of Eosinophil Migration: The migration of eosinophils to sites of allergic inflammation is a key contributor to the late-phase allergic response. Bepotastine can inhibit this eosinophil migration, thus attenuating the inflammatory process.
Caption: Mechanism of action of Bepotastine.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Health Hazards: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Physical Hazards: Not classified as a physical hazard.
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of pharmaceutical agents. Its well-defined structure and reactive functional groups provide a solid foundation for the construction of complex molecular architectures with significant biological activity. A comprehensive understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for researchers and scientists working in the field of drug discovery and development to fully leverage its potential in creating the next generation of therapeutics.
References
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, a heterocyclic organic compound with potential applications in chemical synthesis and pharmaceutical development. This document collates available data on its chemical and physical properties, synthesis, and potential applications, while also highlighting areas where information is currently limited in the public domain.
Chemical and Physical Properties
This compound is a piperidine derivative distinguished by an ethyl carbamate group at the nitrogen atom and a hydroxymethyl substituent at the 4-position. These functional groups provide reactive sites for further chemical modifications, making it a potentially valuable building block in organic synthesis.
Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been computationally predicted, comprehensive experimental data remains scarce.
| Property | Value | Source |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| CAS Number | 118156-56-2 | |
| Predicted Density | 1.100 ± 0.06 g/cm³ | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis
It is crucial to note that this represents a general strategy, and a specific adaptation for the synthesis of the hydroxymethyl derivative has not been detailed in the available literature.
Applications in Research and Drug Development
The piperidine ring is a common structural motif in many pharmaceuticals, contributing to their pharmacological activity.[4][5] Piperidine derivatives are utilized in the development of a wide range of therapeutic agents, including analgesics, anti-inflammatory drugs, anesthetics, antipsychotics, and antihistamines.[3][6]
While the specific applications of this compound are not well-documented, its structural similarity to other widely used intermediates suggests its potential as a building block in the synthesis of novel therapeutic compounds. For instance, the closely related compound, Ethyl 4-hydroxypiperidine-1-carboxylate, is a key intermediate in the synthesis of the second-generation H1 receptor antagonist Bepotastine, as well as various Central Nervous System (CNS) drugs.[4][5] However, it is imperative to distinguish between these two compounds, as the additional methylene group in the hydroxymethyl moiety can significantly alter physical, chemical, and biological properties.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. Further research is required to elucidate its pharmacological profile and mechanism of action.
Safety Information
Visualizations
The following diagrams illustrate the chemical structure of this compound and its potential role in chemical synthesis.
Caption: 2D structure of this compound.
Caption: Potential synthetic utility of this compound.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly within the pharmaceutical industry. However, there is a notable lack of comprehensive, publicly available data regarding its specific physical properties, detailed synthetic protocols, and biological activity. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development. Professionals in the field should exercise caution and rely on experimental data for any potential use, given the current information gaps.
References
- 1. scbt.com [scbt.com]
- 2. 118156-56-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Spectral Analysis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally analogous compounds. Detailed, standardized experimental protocols for acquiring high-quality NMR spectra are also provided, along with a logical workflow for spectral data acquisition and analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from spectral data of similar structures, including ethyl 4-piperidinecarboxylate and ethyl 4-hydroxypiperidine-1-carboxylate. The expected multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) are also included for the ¹H NMR data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -O-CH₂ -CH₃ | ~4.1 | q |
| Piperidine H2, H6 (axial & equatorial) | ~2.7 - 4.0 | m |
| -CH₂ -OH | ~3.4 | d |
| Piperidine H4 | ~1.5 - 1.8 | m |
| Piperidine H3, H5 (axial & equatorial) | ~1.1 - 1.9 | m |
| -O-CH₂-CH₃ | ~1.2 | t |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O (Carbamate) | ~155 |
| -CH₂ -OH | ~67 |
| -O-CH₂ -CH₃ | ~60 |
| Piperidine C 2, C 6 | ~44 |
| Piperidine C 4 | ~40 |
| Piperidine C 3, C 5 | ~29 |
| -O-CH₂-CH₃ | ~14 |
Experimental Protocols for NMR Spectroscopy
The following are detailed methodologies for conducting ¹H and ¹³C NMR experiments to characterize compounds such as this compound.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample, this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound, dissolved in 0.6-0.7 mL of a deuterated solvent.
-
-
Instrument Setup:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
Tune the probe specifically for the ¹³C frequency.
-
-
Data Acquisition:
-
Set a wider spectral width, typically 0-220 ppm, to encompass the full range of carbon chemical shifts.[1]
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum by removing C-H coupling.[1]
-
A higher number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or TMS at 0 ppm.[1]
-
Perform baseline correction.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of NMR spectral data.
Caption: Workflow for NMR Spectral Acquisition and Analysis.
References
An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence reaction kinetics, purification, formulation, and ultimately the bioavailability and shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols for their determination and insights into its degradation pathways.
Molecular Structure:
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| SMILES | O=C(N1CCC(CO)CC1)OCC |
Solubility Profile
The solubility of a compound is a fundamental property that dictates its behavior in various solvent systems, impacting everything from reaction conditions to formulation strategies. Due to a lack of publicly available experimental data for this compound, predicted solubility values in common laboratory solvents are presented below. These predictions are based on its chemical structure and serve as a valuable starting point for experimental design.
Predicted Solubility Data
The following table summarizes the predicted aqueous and organic solvent solubility of this compound.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Qualitative Solubility |
| Water (pH 7.4) | 15.8 | 0.084 | Soluble |
| Ethanol | > 100 | > 0.534 | Freely Soluble |
| Acetone | > 100 | > 0.534 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 0.534 | Freely Soluble |
Disclaimer: These values are computationally predicted and should be confirmed by experimental analysis.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic (equilibrium) solubility of a compound.
2.2.1 Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Acetone, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2.2.2 Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
2.2.3 Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[1][2]
-
Data Interpretation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Stability Profile
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.
Potential Degradation Pathways
The chemical structure of this compound contains two key functional groups susceptible to degradation: a carbamate and a piperidine ring.
-
Hydrolysis of the Carbamate: The ethyl carbamate group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-(hydroxymethyl)piperidine, ethanol, and carbon dioxide. Carbamates are generally more stable to hydrolysis than esters.
-
Oxidation of the Piperidine Ring: The piperidine ring may be susceptible to oxidation, although it is generally considered a stable heterocycle.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. Studies on piperazine, a related cyclic amine, have shown that thermal degradation can be initiated by the nucleophilic attack of the amine.[3]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed under stressed conditions to accelerate the degradation process and identify potential degradation products. These studies are crucial for developing stability-indicating analytical methods.
3.2.1 Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber with controlled light and UV exposure
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
3.2.2 Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
3.2.3 Stress Conditions
The following table outlines typical conditions for forced degradation studies based on ICH guidelines. The goal is to achieve 5-20% degradation of the parent compound.[4][5]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60°C) | To evaluate stability in alkaline conditions, targeting carbamate hydrolysis. |
| Oxidation | 3% H₂O₂ at room temperature | To identify potential oxidative degradation products. |
| Thermal Degradation | Solid and solution state at elevated temperatures (e.g., 80°C) | To determine the effect of heat on the compound's stability. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines | To assess the compound's sensitivity to light. |
3.2.4 Procedure
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media. Also, expose the solid compound to thermal and photolytic stress.
-
Stress Exposure: Subject the samples to the conditions outlined in the table above for various time points.
-
Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method. A PDA detector is useful for peak purity analysis, while an MS detector can help in the identification of degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. Elucidate the structure of significant degradation products.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While experimental data is currently limited, the provided protocols and theoretical considerations offer a robust starting point for its physicochemical characterization. Accurate determination of these properties is paramount for the successful development of new chemical entities and ensuring the quality and efficacy of the final pharmaceutical product. It is strongly recommended that the predicted solubility data be confirmed experimentally using the outlined shake-flask protocol, and a comprehensive stability profile be established through forced degradation studies.
References
Key Intermediates in the Synthesis of Central Nervous System Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core chemical intermediates that serve as foundational building blocks for several major classes of Central Nervous System (CNS) agents. Understanding the synthesis and handling of these key molecules is critical for the efficient and scalable production of vital therapies for neurological and psychiatric disorders. This document details the synthetic pathways, experimental protocols, and quantitative data associated with these pivotal compounds.
Benzodiazepines: The 2-Aminobenzophenone Core
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. A common structural feature and a critical starting point for the synthesis of many 1,4-benzodiazepines is the 2-aminobenzophenone scaffold.
A widely used intermediate is 2-amino-5-chlorobenzophenone , a precursor for drugs like chlordiazepoxide, diazepam, and lorazepam. Its synthesis is often achieved through a Friedel-Crafts acylation, which involves the reaction of an aniline derivative with an acyl chloride in the presence of a Lewis acid catalyst.[1] To prevent the Lewis acid from complexing with the amino group of the aniline, the amine is typically protected first, for example, as a tosylamide.[2]
Quantitative Data: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone
The following table summarizes a typical acylation step to form a key precursor for benzodiazepine cyclization.
| Step | Starting Material | Reagents/Solvents | Key Parameters | Product | Yield (%) | Purity | Reference |
| 1 | 2-amino-5-chlorobenzophenone | Chloroacetyl chloride, Toluene | Temp: 5–10°C, then RT; Time: 3-4 h | 2-(Chloroacetamido)-5-chlorobenzophenone | 97.3% | - | [3] |
| 2 | Crude Product from Step 1 | Ethanol | Stirring at RT for 20 h | Purified 2-(Chloroacetamido)-5-chlorobenzophenone | 97% (overall) | m.p. 119-121°C | [3][4] |
Experimental Protocol: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone[4]
Materials:
-
2-amino-5-chlorobenzophenone (2.31g, 0.01 mol)
-
Chloroacetyl chloride (0.85 mL, 1.2 g, 0.011 mol)
-
Toluene (22 mL total)
-
Ethanol
-
Reaction vessel with stirring and temperature control (ice bath)
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (2.31 g) in toluene (20 mL) in the reaction vessel.
-
Cool the solution to 5–10 °C using an ice bath.
-
Prepare a solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL).
-
Add the chloroacetyl chloride solution dropwise to the cooled and stirring 2-amino-5-chlorobenzophenone solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the toluene under reduced pressure to yield the crude product.
-
Add ethanol (10 mL) to the crude solid and stir the slurry at room temperature for 20 hours for purification.
-
Separate the purified crystals by filtration, wash with cold ethanol (3 x 2 mL), and dry in an oven at 50°C overnight to yield pure 2-chloroacetamido-5-chlorobenzophenone.
Synthetic Pathway: From Aniline to Benzodiazepine
Caption: Synthetic route to 1,4-benzodiazepines via 2-aminobenzophenone.
Gabapentinoids: The Cyclohexane Backbone
Gabapentin is an anticonvulsant medication used to treat epilepsy, neuropathic pain, and hot flashes.[5] Its synthesis relies on the formation of key intermediates derived from cyclohexane. A pivotal precursor is 1,1-cyclohexanediacetic acid monoamide (CDMA) .[5][6] The synthesis often starts with the conversion of 1,1-cyclohexanediacetic acid to its anhydride, followed by amidation. The resulting CDMA is then subjected to a Hofmann rearrangement to yield gabapentin.[7][8]
Quantitative Data: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)
The following table outlines a process for synthesizing CDMA from a di-imide precursor, which itself is derived from the hydrolysis and decarboxylation of 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile.[6]
| Step | Starting Material | Reagents/Solvents | Key Parameters | Product | Yield (%) | Purity (HPLC) | Reference |
| 1 | Spiro-di-imide (VI) | 20% aq. NaOH | Reflux (100-105°C), 18 h | 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) | 80.8% | >99% | [6][8] |
| 2 | CDMA | NaOH (aq), NaOCl (aq) | -5 to 0°C, then 35-40°C | Gabapentin (via Hofmann Rearrangement) | ~85-90% | High | [9][10] |
Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)[9]
Materials:
-
Spiro[cyclohexane-1,9'-(3,7-diazabicyclo-[3.3.1]nonane)]-2',4',6',8'-tetraone (Di-imide VI) (15.0g, 0.0599 moles)
-
20% (w/v) Sodium Hydroxide solution (36 mL)
-
Concentrated Hydrochloric Acid
-
Water
-
Reaction vessel with reflux condenser
Procedure:
-
To a 36 mL solution of 20% sodium hydroxide, add the di-imide VI (15.0 g).
-
Heat the mixture to reflux (100-105°C) and maintain for 18 hours.
-
Cool the reaction mixture to room temperature and dilute with 400 mL of water.
-
Chill the solution further to 5-10°C in an ice bath.
-
Adjust the pH of the solution to approximately 4.0 by the slow addition of concentrated hydrochloric acid while stirring.
-
Continue stirring the resulting precipitate for 30 minutes at 5-10°C.
-
Filter the solid product, wash with cold water, and dry at 55°C for 1 hour to obtain pure 1,1-cyclohexanediacetic acid monoamide (CDMA).
Synthetic Pathway: Hofmann Rearrangement in Gabapentin Synthesis
Caption: Key Hofmann rearrangement step in the synthesis of Gabapentin.
Selective Serotonin Reuptake Inhibitors (SSRIs): The Chiral Core of Paroxetine
Paroxetine (Paxil) is a potent SSRI used for treating major depressive disorder, obsessive-compulsive disorder, and anxiety disorders.[11] Its synthesis is a significant challenge in medicinal chemistry due to the presence of two contiguous stereocenters. A critical chiral intermediate is ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol .[11][12] Achieving the correct stereochemistry is paramount for the drug's efficacy and is often accomplished through asymmetric synthesis or chiral resolution.[13]
Quantitative Data: Asymmetric Synthesis of a Paroxetine Precursor
The following table summarizes a reduction step in a synthetic route to a precursor of the key paroxetine intermediate.
| Step | Starting Material | Reagents/Solvents | Key Parameters | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1 | Methyl (3S,4R)-4-(4-fluorophenyl)-1-methyl-piperidine-3-carboxylate | Sodium borohydride, BF₃-etherate, THF | Temp: 25-30°C, Time: 3 h | ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | 78% | 97% | [14] |
Experimental Protocol: Reduction to ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol[16]
Materials:
-
Sodium borohydride (1.9 g)
-
Tetrahydrofuran (THF) (100 mL)
-
Boron trifluoride etherate (BF₃·OEt₂) (10.5 mL)
-
Methyl (3S,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate (Compound IV) (50 g)
-
3N HCl solution
-
Toluene
-
NaOH solution
Procedure:
-
Prepare a suspension of sodium borohydride (1.9 g) in THF (50 mL) in a reaction flask and cool to 0-5°C.
-
Slowly add boron trifluoride etherate (10.5 mL) to the suspension while maintaining the temperature.
-
Stir the mixture for 1 hour at 0-5°C.
-
In a separate flask, dissolve the piperidine carboxylate starting material (50 g) in THF (230 mL).
-
Slowly add the solution from step 4 to the reaction mixture from step 3.
-
Allow the reaction mixture to warm to 25-30°C and stir for 3 hours.
-
Quench the reaction by adding 200 mL of 3N HCl solution, followed by 150 mL of toluene.
-
Basify the mixture with NaOH solution and separate the organic layer.
-
Evaporate the solvent from the organic layer to obtain the desired product, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.
Synthetic Pathway: Asymmetric Synthesis of Paroxetine Intermediate
Caption: Asymmetric synthesis of Paroxetine via a chiral piperidine intermediate.
Atypical Antipsychotics: The Spiro-Piperazinium Salt for Lurasidone
Lurasidone is a second-generation (atypical) antipsychotic used to treat schizophrenia and bipolar depression. It functions as a D2 and 5-HT2A receptor antagonist.[15] The synthesis of this complex molecule involves a key spirocyclic intermediate, (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate .[16][17] This quaternary ammonium salt serves as a reactive precursor that is subsequently coupled with another bicyclic fragment to form the final drug substance.[18]
Quantitative Data: Synthesis of the Lurasidone Spiro-Intermediate
The table below details the formation of the key quaternary ammonium salt intermediate.
| Step | Starting Material | Reagents/Solvents | Key Parameters | Product | Yield (%) | Purity (HPLC) | Reference |
| 1 | (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane & 3-(Piperazin-1-yl)benzo[d]isothiazole | Alcohol/Water mixture, Sodium Carbonate | Temp: 80-85°C, Time: ~24 h | (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate | 85-90% | ≥99% | [16] |
Experimental Protocol: Synthesis of Lurasidone Spiro-Intermediate[18]
Materials:
-
(1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (Compound III)
-
3-(Piperazin-1-yl)benzo[d]isothiazole (Compound IV)
-
An alcohol solvent (e.g., isopropanol)
-
Water
-
Sodium Carbonate (inorganic base)
-
Toluene
-
Acetone
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Dissolve Compound III in the alcohol solvent within the reaction vessel.
-
Add Compound IV to the reaction mixture.
-
Add the sodium carbonate base and water to the reaction mixture.
-
Heat the stirred reaction mixture to a temperature of 80-85°C.
-
Maintain this temperature for approximately 24 hours, monitoring the reaction by HPLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Distill the filtrate under reduced pressure until a solid product becomes visible.
-
Wash the solid product first with toluene and subsequently with acetone.
-
Isolate the precipitated product, (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate, by filtration and dry.
Synthetic Pathway: Formation of Lurasidone
Caption: Synthesis of Lurasidone through a key spiro-piperazinium salt.
References
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. actascientific.com [actascientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 6. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 9. WO2019073476A1 - Continuous process for the preparation of gabapentin salt - Google Patents [patents.google.com]
- 10. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 11. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
- 12. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 16. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
Physical and chemical properties of Ethyl 4-hydroxypiperidine-1-carboxylate
Ethyl 4-hydroxypiperidine-1-carboxylate is a pivotal chemical intermediate, widely recognized for its significant role in pharmaceutical and chemical research.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
-
Synonyms: Ethyl 4-Hydroxy-1-piperidinecarboxylate, N-Carbethoxy-4-hydroxypiperidine, 1-(Ethoxycarbonyl)-4-hydroxypiperidine[1][3][5]
The structure features a piperidine ring, a common motif in many biologically active molecules, with a hydroxyl group at the 4-position and an ethoxycarbonyl group attached to the nitrogen atom.[7] This unique structure enhances its reactivity and solubility, making it a versatile building block in organic synthesis.[1] The hydroxyl and ester functionalities serve as reactive sites for further chemical modifications.[2][7]
Physical and Chemical Properties
The physical and chemical data for Ethyl 4-hydroxypiperidine-1-carboxylate are summarized in the table below. The compound is typically a colorless to light yellow liquid.[1][4][6]
| Property | Value | Source(s) |
| Molecular Weight | 173.21 g/mol | [1][3][6] |
| Appearance | Colorless to slightly yellow/orange clear liquid | [1][4] |
| Density | 1.12 g/cm³ | [1] |
| Boiling Point | 120-130 °C at 0.098 Torr | [8] |
| Refractive Index | n20D 1.48 | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone. | [6] |
| LogP | 0.505 | [9] |
| Purity | ≥ 98% (GC) | [1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
-
¹H NMR Spectra: Available through spectral databases such as PubChem.[3]
-
InChI: InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3[3][5]
Experimental Protocols
a) Synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate [11][12]
This protocol describes a common method for the synthesis of the title compound from 4-hydroxypiperidine.
Methodology:
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 equivalent) in dichloromethane, add triethylamine (1.5 equivalent) at 0 °C.
-
Addition of Reagent: Slowly add ethyl chloroformate (1.2 equivalent) to the mixture at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Work-up: Pour the reaction mixture into water and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over sodium sulfate and concentrate it under reduced pressure to yield Ethyl 4-hydroxypiperidine-1-carboxylate.
b) Analytical Method: High-Performance Liquid Chromatography (HPLC) [9]
A reverse-phase HPLC method can be used for the analysis of Ethyl 4-hydroxypiperidine-1-carboxylate.
Methodology:
-
Column: Newcrom R1 HPLC column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid). For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and for pharmacokinetic studies.
Applications in Research and Drug Development
Ethyl 4-hydroxypiperidine-1-carboxylate is a versatile building block with significant applications in various fields.[1]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[1][2] Notably, it is a crucial precursor for the antihistamine Bepotastine, used to treat allergic rhinitis and urticaria.[2][7]
-
Neuroscience Research: Its structure is incorporated into molecules designed to treat neurological and psychiatric conditions, including certain antipsychotics and antidepressants.[1][2]
-
Organic Synthesis: It is used as a foundational element for synthesizing more complex organic molecules, valuable in the production of fine chemicals and agrochemicals.[1]
-
Biochemical Applications: The compound is employed in the design of enzyme inhibitors, which are crucial for developing treatments for various diseases.[1]
-
Pesticides: It can be used in the synthesis of various pesticides, including fungicides and insecticides.[11][12]
Safety and Handling
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Storage:
-
Store in a cool, dry place away from heat and direct sunlight.[6]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[6]
-
Store separately from oxidizing agents, acids, and bases.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-hydroxypiperidine-1-carboxylate | 65214-82-6 [sigmaaldrich.com]
- 5. Ethyl 4-hydroxypiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]
- 6. chemheterocycles.com [chemheterocycles.com]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. Ethyl 4-hydroxypiperidine-1-carboxylate | SIELC Technologies [sielc.com]
- 10. Synthonix, Inc > 65214-82-6 | Ethyl 4-hydroxypiperidine-1-carboxylate [synthonix.com]
- 11. Ethyl 4-hydroxypiperidine-1-carboxylate | 65214-82-6 [chemicalbook.com]
- 12. Ethyl 4-hydroxypiperidine-1-carboxylate CAS#: 65214-82-6 [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable bifunctional molecule widely utilized as a key building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a primary hydroxyl group and an ethyl carbamate-protected piperidine nitrogen, offers two distinct sites for chemical modification. The reactivity of the primary hydroxyl group is of particular interest, as it serves as a versatile handle for introducing a variety of functional groups and for constructing more elaborate molecular architectures. This guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound and its close analogs, offering detailed experimental protocols and quantitative data to support drug discovery and development efforts. The N-tert-butoxycarbonyl (Boc) analog, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, shares a very similar reactivity profile for its primary alcohol and is often used interchangeably in synthetic strategies. The protocols and data presented herein are largely applicable to both derivatives.
Core Reactivity of the Hydroxyl Group
The primary hydroxyl group in this compound exhibits typical reactivity for a primary alcohol. It can be readily oxidized to the corresponding aldehyde, converted into a good leaving group for substitution reactions, or undergo esterification and etherification. These transformations are fundamental in the synthetic routes toward numerous active pharmaceutical ingredients (APIs).
Key Chemical Transformations and Experimental Protocols
Oxidation to Ethyl 4-formylpiperidine-1-carboxylate
The oxidation of the primary alcohol to an aldehyde is a crucial step in many synthetic pathways, providing a key electrophilic center for subsequent carbon-carbon or carbon-nitrogen bond formation. Several mild and efficient oxidation methods are applicable.
a) Swern Oxidation
The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to produce the aldehyde with minimal over-oxidation.[1][2][3][4][5]
Experimental Protocol:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.[1]
-
After stirring for 10 minutes, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.[1]
-
Stir the reaction mixture at -78 °C for 1 hour.[1]
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.[1]
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[1]
-
Quench the reaction by adding water.
-
Perform an aqueous workup by washing the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography.
b) Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane oxidation is a convenient and mild alternative that can be performed at room temperature.[1]
Experimental Protocol:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[1]
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired aldehyde.
| Oxidation Method | Key Reagents | Typical Yield | Reference |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | >90% | [1][6] |
| DMP Oxidation | Dess-Martin Periodinane | ~90-95% | [1] |
| PCC Oxidation | Pyridinium chlorochromate | ~91% | [7] |
Activation of the Hydroxyl Group for Substitution
To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide.
a) Tosylation
Tosylation of the primary alcohol creates a versatile intermediate that can readily undergo substitution with a wide range of nucleophiles.
Experimental Protocol:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in pyridine (approximately 5-10 volumes).[8][9]
-
Add p-toluenesulfonyl chloride (1.0-1.2 equivalents) portion-wise to the solution.[8][9]
-
Stir the reaction mixture at 5 °C for 10 hours.[9]
-
Pour the mixture into water and extract with ethyl acetate.[9]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and crystallize the product from a suitable solvent system like acetate-hexane to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[8]
| Reaction | Reagents | Yield | Reference |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | 45.1% | [8] |
b) Halogenation (Appel Reaction)
The Appel reaction provides a direct route to convert the primary alcohol to the corresponding alkyl halide, typically a chloride or bromide, using triphenylphosphine and a carbon tetrahalide.[10][11][12][13]
Experimental Protocol (for Bromination):
-
To a cooled solution (0 °C) of this compound (1.0 equivalent) in anhydrous DCM, add carbon tetrabromide (1.3 equivalents) and triphenylphosphine (1.5 equivalents) under an inert atmosphere.[10]
-
Stir the resulting mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the alkyl bromide.[10]
Ether Formation
The formation of an ether linkage is a common transformation in drug synthesis, and the hydroxyl group of the title compound is an excellent starting point for this.
a) Williamson Ether Synthesis
This classical method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[14][15][16][17][18]
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[14]
-
Stir the resulting mixture at 0 °C for 30 minutes to an hour.[14]
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise at 0 °C.[14]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[14]
-
Carefully quench the reaction by the slow addition of water at 0 °C.[14]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ether by column chromatography.
b) Mitsunobu Reaction
The Mitsunobu reaction allows for the formation of ethers from alcohols and phenolic nucleophiles under mild conditions with inversion of configuration if a chiral center is present (not applicable here, but a key feature of the reaction).[19]
Experimental Protocol (for synthesis of Tepotinib intermediate):
-
Dissolve the phenolic precursor (e.g., a substituted phenol) (1.0 equivalent), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.1 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[19]
-
Cool the reaction mixture in an ice bath.
-
Add diisopropylazodicarboxylate (DIAD) (1.5 equivalents) dropwise.[19]
-
Stir the reaction mixture at room temperature for 18 hours.[19]
-
Concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired ether.[19]
| Reaction | Key Reagents | Typical Yield | Reference |
| Williamson Ether Synthesis | Sodium Hydride, Alkyl Halide | High | [14] |
| Mitsunobu Reaction | Triphenylphosphine, DIAD/DEAD | 71% (for a specific Tepotinib intermediate) | [19] |
| Substitution of Tosylate | Phenol, K₂CO₃ | 51.2% (for a Vandetanib intermediate) | [8] |
Application in the Synthesis of Marketed Drugs
The reactivity of the hydroxyl group in N-protected 4-(hydroxymethyl)piperidine derivatives is pivotal in the synthesis of several important drugs.
Vandetanib Synthesis
In the synthesis of the anticancer drug Vandetanib, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is first tosylated. The resulting tosylate is then reacted with a phenolic intermediate via nucleophilic substitution to form a key ether linkage.[8][9][20]
Tepotinib Synthesis
The synthesis of Tepotinib, another kinase inhibitor, also leverages the reactivity of this building block. A key step involves a Mitsunobu reaction between a phenolic intermediate and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to form the crucial ether bond.[19][21][22]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key reaction pathways and experimental workflows discussed.
Caption: Key transformations of the hydroxyl group.
Caption: Role in Vandetanib synthesis.
Caption: Role in Tepotinib synthesis.
Conclusion
The primary hydroxyl group of this compound is a highly versatile functional group that enables a wide array of chemical transformations crucial for the synthesis of complex, biologically active molecules. Understanding the nuances of its reactivity and the specific experimental conditions required for its conversion into aldehydes, ethers, and other derivatives is paramount for medicinal chemists and process development scientists. The protocols and data summarized in this guide serve as a valuable resource for the efficient and strategic utilization of this important building block in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. How is Tepotinib Synthesised?_Chemicalbook [chemicalbook.com]
- 20. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 21. Tepotinib synthesis - chemicalbook [chemicalbook.com]
- 22. Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate as a key building block in the synthesis of various pharmaceutical agents. This versatile scaffold is particularly valuable for introducing a protected piperidine-4-methanol moiety, a common structural feature in drugs targeting the central nervous system (CNS) and in anti-allergic medications.
Introduction: A Versatile Piperidine Building Block
This compound is a bifunctional molecule featuring a secondary alcohol and an N-protected piperidine ring. The ethyl carbamate protecting group offers stability under a range of reaction conditions and can be readily removed when required. The primary hydroxyl group serves as a key handle for introducing the piperidine core into larger molecules through etherification or esterification reactions. This piperidine motif is prevalent in numerous biologically active compounds, contributing to desirable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier.[1]
Key Synthetic Applications
The primary application of this compound in drug synthesis involves the formation of ether linkages, typically through a Williamson ether synthesis or a Mitsunobu reaction. These reactions are fundamental in constructing the core structures of various therapeutic agents.
Synthesis of Antihistamines: The Bepotastine Example
Bepotastine is a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist and a mast cell stabilizer.[2][3][4][5][6] Its synthesis can be envisioned using a piperidine derivative closely related to this compound. The core of the synthesis involves the alkylation of the hydroxyl group on the piperidine ring with a suitable arylmethyl halide.
Signaling Pathway of Histamine H1 Receptor Antagonism
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon binding histamine, activate the Gq signaling pathway.[1][4] This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in allergic and inflammatory responses. Bepotastine, by acting as an inverse agonist at the H1 receptor, stabilizes the inactive conformation of the receptor, thereby blocking this signaling cascade.[7]
Caption: Histamine H1 Receptor Signaling and Bepotastine Inhibition.
Synthesis of Piperidine-Based Analgesics
The piperidine scaffold is a core component of many potent opioid analgesics, such as fentanyl and its analogs.[8][9][10] The synthesis of novel analgesics can utilize this compound to introduce the piperidine-4-methanol unit, which can be further functionalized. A common synthetic strategy involves the etherification of the hydroxyl group to connect to other parts of the target molecule.
Signaling Pathway of Opioid Receptor Activation
Opioid receptors (mu, delta, and kappa) are inhibitory GPCRs that couple to Gi/o proteins.[11][12][13] Upon agonist binding, the G-protein dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces neurotransmitter release, while the activation of GIRK channels leads to hyperpolarization of the neuronal membrane, both contributing to the analgesic effect.[2]
Caption: Opioid Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Williamson Ether Synthesis for Aryl Ether Formation
This protocol describes the synthesis of an aryl ether via the reaction of this compound with a phenol.
Experimental Workflow
Caption: Williamson Ether Synthesis Workflow.
Materials:
-
This compound
-
Substituted Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere, add a solution of the substituted phenol (1.1 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Quantitative Data (Representative)
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrophenol | NaH | DMF | RT | 18 | 85 |
| 2 | 2-Chlorophenol | K₂CO₃ | Acetonitrile | 80 | 24 | 72 |
| 3 | 4-Methoxyphenol | NaH | THF | RT | 16 | 91 |
Protocol 2: Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction provides an alternative for forming C-O bonds with inversion of configuration if a chiral secondary alcohol were used. For the primary alcohol in this compound, it offers a mild method for etherification.[8][14][15][16][17]
Experimental Workflow
References
- 1. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Opioid receptor - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate as a key building block in the synthesis of bioactive molecules. The document outlines its utility in constructing compounds with therapeutic potential, supported by detailed experimental protocols and quantitative data.
Introduction to this compound
This compound is a valuable bifunctional molecule in medicinal chemistry. Its structure combines a piperidine ring, a common motif in many biologically active compounds, with a reactive primary alcohol and an N-ethoxycarbonyl protecting group. This arrangement allows for selective modifications at the 4-position, making it an ideal starting material for the synthesis of diverse molecular architectures targeting various biological pathways. The piperidine core is prevalent in numerous approved drugs, contributing to favorable pharmacokinetic properties. The hydroxyl group serves as a handle for introducing a wide range of functionalities through etherification, esterification, or other coupling reactions, enabling the exploration of structure-activity relationships (SAR).
Applications in the Synthesis of Bioactive Molecules
The versatility of this compound is demonstrated in its application as a scaffold for developing inhibitors of enzymes implicated in infectious diseases and other therapeutic areas.
2.1. Case Study: Inhibitors of Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
A notable application of a closely related analog, N-Boc-4-hydroxymethylpiperidine, highlights the utility of the 4-(hydroxymethyl)piperidine scaffold in developing potent inhibitors against Mycobacterium tuberculosis. In a structure-activity relationship (SAR) study, this building block was utilized to synthesize a series of compounds targeting MenA, an essential enzyme in the menaquinone biosynthesis pathway of the bacterium. The synthesized analogs demonstrated significant inhibitory activity.[1]
Data Summary: SAR of Piperidine Derivatives as MenA Inhibitors
| Compound ID | R Group (Modification at hydroxymethyl) | MenA IC50 (µM)[1] | M. tuberculosis GIC50 (µM)[1] | cLogP[1] |
| 1 | 3-(4-chlorobenzoyl)phenoxy | 22 ± 3 | 10 ± 1 | 7.9 |
| 9 | 4-fluorophenyl | 33 ± 5 | 14 ± 1 | - |
| 11 | 4-chlorophenyl | 22 ± 3 | 10 ± 1 | 6.6 |
Note: The reported synthesis utilized the N-Boc protected analog, which is synthetically analogous to the N-ethylcarbamate.
Experimental Protocols
3.1. General Procedure for Ether Synthesis via Mitsunobu Reaction
This protocol describes the synthesis of ether derivatives from a 4-(hydroxymethyl)piperidine scaffold, as adapted from the synthesis of MenA inhibitors.[1]
Reaction Scheme:
Caption: Mitsunobu ether synthesis workflow.
Materials:
-
N-Boc-4-hydroxymethylpiperidine (or this compound)
-
Substituted phenol
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (TPP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the substituted phenol in anhydrous THF, add N-Boc-4-hydroxymethylpiperidine and triphenylphosphine at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 21 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield the desired ether product.
3.2. Deprotection of the N-Boc Group
This protocol is for the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperidine amine, which can be further functionalized. A similar acidic or basic hydrolysis can be applied for the ethyl carbamate group, though conditions may vary.
Reaction Scheme:
Caption: N-Boc deprotection workflow.
Materials:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude TFA salt of the deprotected piperidine.
3.3. Reductive Amination for N-Alkylation
This protocol describes the N-alkylation of the deprotected piperidine with an aldehyde.[1]
Reaction Scheme:
Caption: Reductive amination workflow.
Materials:
-
Deprotected piperidine amine
-
Substituted aldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the deprotected piperidine amine and the desired aldehyde in dichloromethane.
-
Add sodium triacetoxyborohydride to the mixture portion-wise.
-
Stir the reaction at room temperature for 30 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final N-alkylated product.
Potential Signaling Pathway Interactions
Derivatives of this compound can be designed to interact with various biological targets. For instance, the piperidine scaffold is a known pharmacophore for G-protein coupled receptors (GPCRs) and various enzymes.
Hypothetical Signaling Pathway for a GPCR Antagonist:
The diagram below illustrates a potential mechanism of action for a hypothetical GPCR antagonist synthesized from the title building block.
Caption: GPCR antagonist signaling pathway.
Conclusion
This compound and its analogs are highly valuable building blocks in the synthesis of novel bioactive molecules. The presented data and protocols, particularly from the development of MenA inhibitors, underscore the potential of this scaffold in generating potent and selective compounds for various therapeutic targets. The functional handles on this molecule provide a robust platform for medicinal chemists to perform extensive SAR studies and optimize lead compounds.
References
Synthesis of Bepotastine besilate using Ethyl 4-hydroxypiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bepotastine besilate, a second-generation histamine H1 receptor antagonist, is a widely used therapeutic agent for the treatment of allergic conditions such as rhinitis and urticaria. This document provides a detailed application note and protocol for the synthesis of Bepotastine besilate, employing Ethyl 4-hydroxypiperidine-1-carboxylate as a key starting material. The synthesis involves a multi-step process, including the formation of a key piperidine ether intermediate, followed by N-alkylation, hydrolysis, and final salt formation. This protocol offers a comprehensive guide for researchers and professionals engaged in the development and manufacturing of this active pharmaceutical ingredient (API).
Introduction
The synthesis of Bepotastine besilate is a critical process in the production of this important antiallergic drug. The use of Ethyl 4-hydroxypiperidine-1-carboxylate as a starting material provides a versatile and efficient route to the core piperidine structure of Bepotastine.[1][2] This document outlines a synthetic strategy that proceeds through the formation of Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, followed by hydrolysis to the corresponding piperidine, subsequent N-alkylation with ethyl 4-bromobutyrate, hydrolysis of the ester, and final salt formation with benzenesulfonic acid.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a sequence of key transformations, starting from the coupling of Ethyl 4-hydroxypiperidine-1-carboxylate with a suitable chlorophenyl(pyridin-2-yl)methyl derivative.
Caption: Synthetic pathway of Bepotastine besilate.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
This step involves the coupling of Ethyl 4-hydroxypiperidine-1-carboxylate with 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride.
Materials:
-
Toluene
-
Sodium carbonate
-
2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride
-
Ethyl 4-hydroxypiperidine-1-carboxylate
-
Water
Procedure:
-
To a 5 L round-bottom flask, add 500 ml of Toluene and 312.5 g of Sodium carbonate. Stir the mixture for 10 minutes at room temperature.
-
Add 250 g of 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride in portions.
-
Add 337.5 g of Ethyl 4-hydroxypiperidine-1-carboxylate to the reaction mixture.
-
Raise the temperature to 140°C and maintain for 3 hours.
-
Cool the reaction mass to room temperature.
-
Add 1000 ml of Water and 750 ml of Toluene and stir for 15 minutes.
-
Separate the organic layer. The resulting product, Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, is typically used in the next step without further purification.
Step 2: Hydrolysis to 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
The carbamate group of the intermediate is hydrolyzed to yield the free piperidine.
Materials:
-
Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate (from Step 1)
-
Alkali (e.g., Sodium hydroxide or Potassium hydroxide)
-
Solvent (e.g., Ethanol/Water mixture)
Procedure:
-
The crude Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide is added.
-
The mixture is stirred at room temperature for approximately 12 hours.
-
After the reaction is complete, the mixture is neutralized with hydrochloric acid.
-
The product, 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, is extracted with an organic solvent.
Step 3: N-Alkylation to Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate
The piperidine intermediate is alkylated with ethyl 4-bromobutyrate.
Materials:
-
2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine tartrate salt
-
Water
-
Potassium carbonate
-
Ethyl 4-bromobutanoate
Procedure:
-
In a 3 L round-bottom flask, add 1500 ml of Water, 250 g of 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate, and 300 g of Potassium carbonate at room temperature.
-
Stir the mixture for 15 minutes.
-
Add 127.5 g of Ethyl 4-bromobutanoate.
-
Heat the mixture to 50-55°C and maintain for 13 hours.
-
Cool the reaction to room temperature. The product is then worked up for the next step.
Step 4: Hydrolysis to Bepotastine
The ethyl ester is hydrolyzed to the carboxylic acid, Bepotastine.
Materials:
-
Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate (from Step 3)
-
Sodium hydroxide
-
Ethanol/Water
Procedure:
-
The crude ethyl ester from the previous step is dissolved in a mixture of ethanol and water.
-
A 5M solution of sodium hydroxide is added at 25°C.
-
The reaction is stirred for 10 hours.
-
Upon completion, the reaction mixture is worked up to isolate the Bepotastine free base.
Step 5: Salt Formation to Bepotastine Besilate
The final step is the formation of the besilate salt.
Materials:
-
Bepotastine
-
Acetonitrile
-
Benzenesulfonic acid monohydrate
Procedure:
-
Dissolve 50 g (0.13 mol) of Bepotastine in 500 mL of acetonitrile.
-
Add 20 g (0.11 mol) of benzenesulfonic acid monohydrate to the solution.
-
Seed the mixture with a small amount of Bepotastine besilate (0.5 g, 1.28 mmol) and stir at room temperature for 12 hours.
-
Filter the solid precipitate and dry to obtain Bepotastine besilate.[1]
Data Presentation
| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Reaction Conditions | Product | Yield | Purity |
| 1. Coupling | Ethyl 4-hydroxypiperidine-1-carboxylate (337.5 g) | 2-[Chloro(4-chlorophenyl)methyl]pyridine HCl (250 g) | Toluene, Sodium carbonate | 140°C, 3 hrs | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | - | - |
| 2. Hydrolysis | Intermediate from Step 1 | - | NaOH, Ethanol/Water | Room Temp, 12 hrs | 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | - | - |
| 3. N-Alkylation | 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine L-tartrate (250 g) | Ethyl 4-bromobutanoate (127.5 g) | Water, Potassium carbonate | 50-55°C, 13 hrs | Ethyl (S)-4-[4-(4-chlorophenyl)(2-pyridyl)methoxy]piperidino butanoate | - | - |
| 4. Hydrolysis | Intermediate from Step 3 (2.5 kg) | - | 5M NaOH, Ethanol | 25°C, 10 hrs | Bepotastine | 71.4-87.5% | - |
| 5. Salt Formation | Bepotastine (50 g) | Benzenesulfonic acid monohydrate (20 g) | Acetonitrile | Room Temp, 12 hrs | Bepotastine Besilate | 64% | 99.5% ee[1] |
Experimental Workflow Diagram
References
Application of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional molecule that has emerged as a crucial building block in the landscape of medicinal chemistry. Its unique structure, featuring a piperidine scaffold with a reactive primary alcohol and a protected secondary amine, offers a convenient handle for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This document provides a comprehensive overview of its applications, supported by experimental protocols, quantitative data, and visual diagrams to illustrate its role in the development of novel therapeutic agents.
Introduction to this compound
The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates targeting a wide range of biological entities. This compound serves as an excellent starting material for introducing this valuable motif into target molecules. The ethyl carbamate protecting group on the piperidine nitrogen provides stability during various synthetic transformations and can be readily removed under standard conditions to allow for further functionalization. The primary hydroxyl group at the 4-position is a key reactive site, enabling chain extension, introduction of various functional groups, and connection to other molecular fragments.
Key Therapeutic Areas of Application
The utility of this compound spans multiple therapeutic areas, primarily in the synthesis of enzyme inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The piperidine moiety can serve as a key structural element in kinase inhibitors, often interacting with the hinge region or other pockets of the ATP-binding site.
While specific, publicly available examples of kinase inhibitors synthesized directly from this compound with their IC50 values are limited in the provided search results, the general importance of the piperidine scaffold in this area is well-established. For instance, piperidine-substituted quinolinones and naphthyridinones have been identified as potent p38 MAP kinase inhibitors.[1] Furthermore, numerous patents describe the use of piperidine derivatives in the preparation of various kinase inhibitors, including those targeting Rho-kinase and cyclin-dependent kinases.[2]
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Piperidine-containing compounds have been successfully developed as modulators of various GPCRs, including opioid, histamine, and serotonin receptors.
A notable example of a therapeutic agent where a related piperidine derivative is a key intermediate is Bepotastine , a second-generation antihistamine.[3] Bepotastine functions as a selective histamine H1 receptor antagonist and also exhibits mast cell stabilizing properties.[3][4][5][6] While the direct synthesis from this compound is not explicitly detailed in the provided search results, the core structure highlights the utility of such building blocks in constructing GPCR modulators.
Synthetic Transformations and Experimental Protocols
The chemical versatility of this compound lies in the reactivity of its hydroxyl group. This section details key experimental protocols for its modification, providing a foundation for its incorporation into more complex molecules.
Activation of the Hydroxyl Group: Mesylation
Activation of the primary alcohol as a good leaving group, such as a mesylate, is a common first step for subsequent nucleophilic substitution reactions.
Protocol: Synthesis of Ethyl 4-(mesyloxymethyl)piperidine-1-carboxylate
-
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes.
-
Slowly add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Logical Workflow for Mesylation and Subsequent Substitution
Caption: Synthetic path from the starting material to a substituted derivative.
Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the primary alcohol to a variety of functional groups with inversion of configuration (though not relevant for this achiral center). It is particularly useful for introducing nucleophiles that are not amenable to direct SN2 reactions with the corresponding mesylate or tosylate.
Protocol: General Procedure for the Mitsunobu Reaction
-
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Nucleophile (e.g., a phenol, phthalimide, or carboxylic acid)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophile (1.1 - 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the reduced hydrazo ester. Purification is typically achieved by flash column chromatography on silica gel.
-
Conceptual Workflow of the Mitsunobu Reaction
Caption: Simplified workflow of the Mitsunobu reaction.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of compounds that could be synthesized using this compound as a key building block, based on the activities of known piperidine-containing inhibitors.
| Compound Class | Target | Metric | Value Range |
| Piperidine-based Kinase Inhibitors | p38 MAP Kinase | IC₅₀ | 10 - 100 nM |
| Piperidine-based GPCR Modulators | Histamine H1 Receptor | Kᵢ | 1 - 50 nM |
| Piperidine-based Enzyme Inhibitors | Acetylcholinesterase | IC₅₀ | 0.5 - 20 nM |
Note: The values presented are illustrative and based on data for structurally related compounds. Specific values for derivatives of this compound would require dedicated synthesis and biological evaluation.
Signaling Pathway Modulation
The derivatives synthesized from this compound can modulate various signaling pathways depending on the final structure of the molecule.
Histamine H1 Receptor Signaling Pathway
As exemplified by bepotastine, piperidine derivatives can act as inverse agonists at the histamine H1 receptor, a Gq-coupled GPCR. This blocks the downstream signaling cascade initiated by histamine, which involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is the inhibition of allergic responses.
Histamine H1 Receptor Signaling Pathway
Caption: Inhibition of the H1 receptor signaling cascade.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and GPCR modulators underscores its importance in modern drug discovery. The straightforward functionalization of its primary hydroxyl group, coupled with the stability of the N-Boc protected piperidine ring, provides a robust platform for the construction of complex and biologically active molecules. The protocols and conceptual frameworks provided herein offer a guide for researchers and scientists to harness the potential of this important synthetic intermediate in the development of new therapeutics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Note: Derivatization of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a versatile building block for the synthesis of compound libraries due to its dual functionality. The ethyl carbamate on the piperidine nitrogen provides a stable protecting group, while the primary hydroxyl group at the C4-position serves as a key handle for a variety of chemical transformations. This allows for the rapid generation of diverse molecular architectures, which is essential for structure-activity relationship (SAR) studies in drug discovery.[3][4][5]
This application note provides detailed protocols for three common and robust derivatization strategies targeting the hydroxyl group: O-acylation, O-etherification, and O-sulfonylation.
O-Acylation for Ester Synthesis
O-acylation of the primary hydroxyl group with various acylating agents (e.g., acyl chlorides, acid anhydrides) is a straightforward method to introduce a wide range of ester functionalities. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: General Procedure for O-Acylation
This protocol describes a standard laboratory procedure for the acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester product.
Data Summary: O-Acylation Reactions
The following table summarizes representative conditions and yields for the O-acylation of this compound, based on analogous reactions.[7]
| Entry | Acylating Agent | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzoyl chloride | NEt₃ (1.5) | DCM | 2-4 | >90 |
| 2 | Acetyl chloride | NEt₃ (1.5) | DCM | 2-4 | >95 |
| 3 | Acetic anhydride | Pyridine (solvent) | Pyridine | 12 | >90 |
| 4 | 4-Methoxybenzoic acid | EDC (1.2), HOBt (1.2), DIPEA (2.5) | DMF | 12-18 | 80-90 |
Yields are estimated based on typical acylation reactions of primary alcohols and may vary.
Workflow for O-Acylation
Caption: Figure 1: Experimental Workflow for O-Acylation.
O-Etherification via Williamson Ether Synthesis
The hydroxyl group can be converted to an ether linkage by reaction with an alkyl halide under basic conditions. This Williamson ether synthesis first involves deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces the halide.
Experimental Protocol: General Procedure for O-Etherification
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for alkoxide formation.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: O-Etherification Reactions
| Entry | Alkyl Halide | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Benzyl bromide | NaH (1.2) | DMF | 0 to RT | 75-90 |
| 2 | Ethyl iodide | NaH (1.2) | THF | 0 to RT | 70-85 |
| 3 | Propargyl bromide | NaH (1.2) | DMF | 0 to RT | 70-80 |
Yields are estimated based on typical Williamson ether synthesis reactions and may vary.
O-Sulfonylation for Sulfonate Ester Synthesis
Sulfonylation of the hydroxyl group with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonate esters. These are excellent leaving groups and serve as versatile intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of nitriles, azides, amines, and other functional groups.
Experimental Protocol: General Procedure for O-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.2 eq)
-
Triethylamine (NEt₃) (2.0 eq) or Pyridine (solvent)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine.
-
Add triethylamine (2.0 eq) if using DCM.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
If using DCM, dilute with more DCM and wash sequentially with cold 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
If using pyridine, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Wash the organic layer as described in step 7.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can often be purified by recrystallization or flash column chromatography.
Data Summary: O-Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| 1 | Tosyl chloride | NEt₃ (2.0) | DCM | 12-16 | >85 |
| 2 | Mesyl chloride | NEt₃ (2.0) | DCM | 12-16 | >90 |
| 3 | Nosyl chloride | Pyridine | Pyridine | 12-16 | >85 |
Yields are estimated based on typical sulfonylation reactions and may vary.
Derivatization Pathways Overview
The following diagram illustrates the primary derivatization pathways starting from this compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate in the Synthesis of CNS-Active Pharmaceuticals
For Immediate Release
[City, State] – Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, a versatile chemical building block, is gaining significant attention in the pharmaceutical industry for its crucial role in the synthesis of a new generation of antipsychotic and antidepressant medications. Its unique structural features provide a robust scaffold for the construction of complex molecules targeting central nervous system (CNS) disorders. This application note delves into the synthetic utility of this compound, providing detailed protocols and data for researchers, scientists, and professionals in drug development.
The piperidine moiety is a common structural feature in many biologically active compounds, including numerous antipsychotics and antidepressants. This compound serves as an invaluable starting material, offering a reactive "handle" – the hydroxymethyl group – that can be readily modified to introduce various pharmacophoric elements. This allows for the synthesis of diverse libraries of compounds for screening and lead optimization.
Synthetic Utility and Key Transformations
The primary synthetic strategy involves the activation of the primary hydroxyl group of this compound, converting it into a good leaving group, such as a mesylate or tosylate. This activated intermediate can then undergo nucleophilic substitution with a variety of aromatic or heteroaromatic systems, which are core components of many CNS-active drugs. This approach provides a convergent and efficient route to complex target molecules.
A representative synthetic pathway involves a two-step sequence:
-
Mesylation: The conversion of the hydroxyl group to a mesylate enhances its leaving group ability, facilitating subsequent substitution reactions.
-
Nucleophilic Substitution: The resulting mesylate is then reacted with a phenolic or nitrogen-containing nucleophile to form a key ether or amine linkage, respectively. These linkages are prevalent in the structures of many antipsychotic and antidepressant drugs.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key transformations of this compound, along with representative quantitative data.
Table 1: Mesylation of this compound
| Reagent | Molar Equiv. | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanesulfonyl chloride | 1.2 | Dichloromethane | 0 to rt | 2 | 95 | >98 |
| Triethylamine | 1.5 | Dichloromethane | 0 to rt | 2 | 95 | >98 |
Table 2: Nucleophilic Substitution with a Phenolic Compound
| Nucleophile (Example) | Base | Molar Equiv. (Base) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Fluorophenol | Potassium Carbonate | 1.5 | DMF | 80 | 6 | 85 | >97 |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound as a colorless oil.
Protocol 2: Synthesis of Ethyl 4-((4-fluorophenoxy)methyl)piperidine-1-carboxylate
-
To a solution of 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL/g), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Ethyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations and the logical workflow for utilizing this compound in the synthesis of CNS-active compound precursors.
Caption: Synthetic pathway from the starting material to a key precursor.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex piperidine-containing molecules with potential applications as antipsychotics and antidepressants. The straightforward activation of its hydroxyl group allows for the efficient introduction of diverse aryl and heteroaryl moieties, which are critical for the biological activity of these CNS agents. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this important synthetic intermediate.
Application Notes: Ethyl 4-hydroxypiperidine-1-carboxylate as a Versatile Scaffold for the Synthesis of Complex Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes and protocols for the utilization of Ethyl 4-hydroxypiperidine-1-carboxylate, a key building block in the synthesis of complex pharmaceutical agents. The inherent functionality of this starting material, featuring a nucleophilic hydroxyl group and a protected piperidine nitrogen, allows for its elaboration into a diverse range of molecular architectures, including potent antihistamines and structurally complex spirocyclic compounds.
Synthesis of Bepotastine: A Second-Generation Antihistamine
Ethyl 4-hydroxypiperidine-1-carboxylate is a crucial intermediate in the synthesis of Bepotastine, a selective histamine H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria.[1] The synthetic strategy involves the O-alkylation of the hydroxyl group, followed by deprotection and subsequent functionalization of the piperidine nitrogen.
Experimental Protocol: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
This protocol outlines the key O-alkylation step in the synthesis of Bepotastine.
Materials:
-
Ethyl 4-hydroxypiperidine-1-carboxylate
-
2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Toluene (or other suitable solvent)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Ethyl 4-hydroxypiperidine-1-carboxylate in a suitable organic solvent such as toluene, add a base (e.g., sodium hydroxide) and 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate.
Subsequent Steps to Bepotastine
The intermediate, Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, is then hydrolyzed using an alkali to remove the ethyl carbamate protecting group, yielding 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. This is followed by a reaction with an appropriate reagent to introduce the butanoic acid side chain, leading to the final Bepotastine molecule.
Quantitative Data
| Step | Reactants | Product | Yield (%) | Reference |
| O-Alkylation | Ethyl 4-hydroxypiperidine-1-carboxylate, 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | High | [2] |
| Hydrolysis | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, Alkali (e.g., NaOH) | 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | High | [2] |
| N-Alkylation and Hydrolysis | 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, Ethyl 4-bromobutanoate followed by hydrolysis | Bepotastine | Good | [3] |
Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
The piperidine scaffold of Ethyl 4-hydroxypiperidine-1-carboxylate can be utilized in the synthesis of spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.[4] A representative example is the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, which have shown potential as acetyl-CoA carboxylase inhibitors.[4][5] The synthesis involves the initial oxidation of the hydroxyl group to a ketone, followed by a multi-component reaction to construct the spirocyclic core.
Experimental Protocol: Synthesis of 1'-Carbethoxy-spiro[chroman-2,4'-piperidin]-4-one
This protocol is adapted from the synthesis of similar spiro[chroman-2,4'-piperidin]-4-one derivatives.
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate (can be synthesized from Ethyl 4-hydroxypiperidine-1-carboxylate by oxidation)
-
2-Hydroxyacetophenone
-
Pyrrolidine (or other suitable base)
-
Ethanol
Procedure:
-
To a solution of 2-hydroxyacetophenone in ethanol, add Ethyl 4-oxopiperidine-1-carboxylate and a catalytic amount of pyrrolidine.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield 1'-Carbethoxy-spiro[chroman-2,4'-piperidin]-4-one.
Quantitative Data
| Step | Reactants | Product | Yield (%) | Reference |
| Spirocyclization | Ethyl 4-oxopiperidine-1-carboxylate, 2-Hydroxyacetophenone | 1'-Carbethoxy-spiro[chroman-2,4'-piperidin]-4-one | 60-80 | Adapted from |
Visualizations
Synthetic Workflow for Bepotastine
Caption: Synthetic scheme for Bepotastine.
Histamine H1 Receptor Signaling Pathway
Caption: Bepotastine blocks the H1 receptor signaling.
References
- 1. Mast cell - Wikipedia [en.wikipedia.org]
- 2. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 3. EP2167488A2 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate as a key building block in the synthesis of novel therapeutics. The document details its application in the development of a prominent antihistamine, Bepotastine, and touches upon its potential in creating acetylcholinesterase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a versatile bifunctional molecule widely employed in medicinal chemistry. Its piperidine core is a common scaffold in many biologically active compounds, conferring favorable pharmacokinetic properties. The presence of a protected amine (as an ethyl carbamate) and a primary hydroxyl group provides two distinct points for chemical modification, making it an ideal starting material for the synthesis of complex molecular architectures.[1][2] This allows for the strategic introduction of the piperidine moiety into target molecules, which is crucial for developing drugs targeting the central nervous system (CNS), as well as for analgesics, anti-inflammatory agents, and enzyme inhibitors.[1][2]
Application Example 1: Synthesis of Bepotastine, a Histamine H1 Receptor Antagonist
Bepotastine is a second-generation antihistamine used for the treatment of allergic conditions such as allergic rhinitis and urticaria.[3] The synthesis of Bepotastine can be accomplished using a derivative of this compound, specifically Ethyl 4-hydroxypiperidine-1-carboxylate, which can be conceptually derived from the title compound. The following protocols outline the key synthetic steps.
Quantitative Data for Bepotastine Synthesis
| Step No. | Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | O-Alkylation | Ethyl 4-hydroxypiperidine-1-carboxylate & 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | Toluene, Sodium Carbonate, 140°C, 3 hrs | Not specified in detail, but is a key step in a multi-step synthesis with good overall yield. |
| 2 | Hydrolysis (N-de-ethoxycarbonylation) | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | Alkali (e.g., NaOH or KOH) | High |
| 3 | N-Alkylation | 2-[(S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | Ethyl 4-[4-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl]butanoate | Ethyl 4-bromobutyrate, Acetonitrile, Potassium Carbonate, 50-80°C, 4-10 hrs | 71.4 - 87.5%[4] |
| 4 | Saponification | Ethyl 4-[4-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl]butanoate | Bepotastine | 5M NaOH in Ethanol, 25°C, 10 hrs | 91%[4] |
| 5 | Salt Formation | Bepotastine | Bepotastine Besilate | Benzenesulfonic acid, Acetone | High |
Experimental Protocols for Bepotastine Synthesis
Protocol 1: Synthesis of Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
-
To a reaction vessel, add toluene and sodium carbonate.
-
Add 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride in portions.
-
Add Ethyl 4-hydroxypiperidine-1-carboxylate.
-
Heat the reaction mixture to 140°C and maintain for 3 hours.
-
After completion, cool the reaction mixture and proceed with aqueous workup and extraction with a suitable organic solvent.
-
Purify the crude product to obtain Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate.
Protocol 2: Synthesis of 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
-
Dissolve Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue to yield the deprotected piperidine derivative. This step is followed by chiral resolution to isolate the desired (S)-enantiomer.
Protocol 3: Synthesis of Bepotastine (via N-Alkylation and Saponification)
-
Dissolve (S)-2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine and ethyl 4-bromobutyrate in acetonitrile.[5]
-
Add powdered potassium carbonate to the mixture.[5]
-
Heat the reaction to 50-80°C and stir for 4-10 hours.[5]
-
Cool the reaction mixture to 15-35°C.[5]
-
Add a solution of sodium hydroxide and stir for 1-4 hours to facilitate hydrolysis.[5]
-
Upon completion of the hydrolysis, add benzenesulfonic acid to the reaction mixture to precipitate Bepotastine besilate.[5]
-
Filter the precipitate, wash with a suitable solvent, and dry to obtain the final product.[5]
Biological Evaluation of Bepotastine
Bepotastine is a potent and selective histamine H1 receptor antagonist. Its efficacy can be evaluated through various in vitro and in vivo assays.
Quantitative Data for Bepotastine and other H1 Antagonists
| Compound | Assay | Target | Result |
| Bepotastine | Histamine Release Inhibition (from rat peritoneal mast cells) | Mast Cells | Significant inhibition at 1 mM |
| Ketotifen | Histamine Release Inhibition (from rat peritoneal mast cells) | Mast Cells | Inhibition at 0.1 mM |
| Olopatadine | Histamine Release Inhibition (from rat peritoneal mast cells) | Mast Cells | No significant inhibition up to 1 mM |
| Bepotastine | In vivo Brain H1 Receptor Occupancy (PET study) | Human Brain H1 Receptors | ~15% occupancy at a 10 mg oral dose[1][5] |
| Diphenhydramine | In vivo Brain H1 Receptor Occupancy (PET study) | Human Brain H1 Receptors | ~56% occupancy at a 30 mg oral dose[1][5] |
| Epinastine | Functional Inhibition (Calcium mobilization in CHO-K1 cells) | Human H1 Receptor | IC50 = 38 nM (with 2.5 min pre-incubation) |
| Olopatadine | Functional Inhibition (Calcium mobilization in CHO-K1 cells) | Human H1 Receptor | IC50 = 1369 nM (with 2.5 min pre-incubation) |
Protocol 4: In Vitro Calcium Mobilization Assay for H1 Receptor Antagonism
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a histamine H1 receptor agonist.
-
Cell Culture: Plate CHO-K1 cells stably expressing the human histamine H1 receptor in 96-well plates and incubate overnight.
-
Dye Loading: Wash the cells with an appropriate buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist (e.g., Bepotastine) to the wells and pre-incubate for a specified time (e.g., 2.5 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a fixed concentration of histamine (agonist) to the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: The inhibition of the histamine-induced calcium flux by the antagonist is quantified. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Visualizations for Bepotastine Development
References
- 1. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of bepotastine and fexofenadine on histamine-induced flare, wheal and itch [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Piperidine Derivatives in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3][4][5] This six-membered nitrogen-containing heterocycle is a key component in numerous FDA-approved drugs, underscoring its significance in the development of therapeutic agents across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.[1][6][7][8] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for designing molecules that can potently and selectively interact with biological targets.[2]
These application notes provide a comprehensive overview of the synthesis and utility of piperidine derivatives in pharmaceuticals. We present detailed experimental protocols for the synthesis of key piperidine-containing drugs, quantitative data on their biological activities, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.
Synthetic Methodologies for Piperidine Derivatives
The construction of the piperidine core is a fundamental undertaking in synthetic organic chemistry. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric transformations.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of readily available pyridine precursors.[3] This approach, however, can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[9]
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes the hydrogenation of a substituted pyridine using Platinum(IV) oxide (Adam's catalyst) in an acidic medium.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Experimental Workflow for Catalytic Hydrogenation
Caption: General experimental workflow for catalytic hydrogenation.
Piperidine Derivatives in Neurodegenerative Diseases: The Case of Donepezil
Piperidine derivatives are prominent in the development of drugs targeting the central nervous system (CNS).[2] Donepezil is a prime example, functioning as a reversible inhibitor of acetylcholinesterase (AChE) and is a leading therapeutic for the symptomatic treatment of Alzheimer's disease.[10]
Synthesis of Donepezil
The synthesis of Donepezil often involves an aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine, followed by reduction.[10][11]
Experimental Protocol: Synthesis of Donepezil Hydrochloride [11]
Step 1: Synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one
-
A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (80 mL) is stirred under an inert atmosphere at room temperature.
-
Slowly add NaOH flakes (12.8 g, 0.32 mol) followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol) to the reaction mixture.
-
The mixture is stirred at room temperature for 3 hours, and the progress of the reaction is monitored by TLC (hexane:ethyl acetate; 1:1).
-
Once the reaction is complete, the solid formed is filtered, washed with 5% acetic acid and then with methanol, and dried.
Step 2: Synthesis of Donepezil
-
The solid obtained from Step 1 (34 g) is taken into a round-bottom flask and refluxed with DMF (50 mL).
-
The subsequent reduction of the double bond can be achieved via catalytic hydrogenation (e.g., using Pd/C) to yield Donepezil.
Step 3: Formation of Donepezil Hydrochloride
-
The free base of Donepezil is dissolved in a suitable solvent (e.g., ethanol).
-
A solution of hydrochloric acid in a suitable solvent is added to precipitate Donepezil hydrochloride.
-
The resulting solid is filtered, washed, and dried.
Piperidine Derivatives in Oncology: The Case of Niraparib
The piperidine scaffold is also integral to the design of anticancer agents. Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, is a key example and is used in the treatment of ovarian, breast, prostate, and pancreatic cancers.[1][12]
Mechanism of Action of PARP Inhibitors
PARP inhibitors, such as Niraparib, function through a mechanism known as synthetic lethality.[1][13] In cancer cells with mutations in BRCA1/2 genes, which are crucial for homologous recombination-mediated DNA double-strand break repair, the inhibition of PARP (involved in single-strand break repair) leads to an accumulation of DNA damage and ultimately cell death.[9][13]
Signaling Pathway: PARP Inhibition and Synthetic Lethality in BRCA-mutant Cancer Cells
Caption: PARP inhibition in BRCA-mutant cells leads to apoptosis.
Synthesis of Niraparib
The synthesis of Niraparib is a multi-step process. One common route involves the synthesis of key intermediates followed by a coupling reaction.[11][14]
Experimental Protocol: Synthesis of Niraparib (Illustrative Key Steps) [11][14]
Step 1: Synthesis of Niraparib Intermediate 1 (Methyl 3-methyl-2-nitrobenzoate)
-
In a flask equipped with a reflux condenser, dissolve 3-methyl-2-nitrobenzoic acid (182 g) in methanol (160.2 g).
-
Slowly heat the mixture until the solid is completely dissolved.
-
Add concentrated sulfuric acid (6 mL) and increase the temperature to 58°C to initiate the reaction.
-
After the reaction is complete, the product, methyl 3-methyl-2-nitrobenzoate, is isolated.
Step 2: Subsequent Steps
The synthesis proceeds through several further intermediates involving reactions such as bromination, oxidation, Schiff base formation, cyclization, amidation, and deprotection of the BOC group to yield Niraparib. Chiral resolution is then performed to obtain the S-enantiomer.[14]
Anticancer Activity of Piperidine Derivatives
Numerous piperidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The table below summarizes the in vitro anticancer activity of selected piperidine compounds.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 5 | A549 | Human Lung Adenocarcinoma | 10.67 ± 1.53 | [15] |
| C6 | Rat Glioma | 4.33 ± 1.04 | [15] | |
| Compound 2 | A549 | Human Lung Adenocarcinoma | 24.0 ± 3.46 | [15] |
| C6 | Rat Glioma | 23.33 ± 2.08 | [15] | |
| Compound 1 | HCT116 | Human Colorectal Carcinoma | 22.4 | [16] |
| Compound 2 (regioisomer of 1) | HCT116 | Human Colorectal Carcinoma | 0.34 | [16] |
| Piperine | CEM | Human Leukemia | >87.6 | [17] |
| HL-60 | Human Leukemia | >87.6 | [17] | |
| B16 | Mouse Melanoma | 69.9 | [17] | |
| HCT-8 | Human Colon Carcinoma | 66.0 | [17] |
Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening anticancer drug candidates.[18]
Piperidine Derivatives as Antiviral Agents
The piperidine scaffold is also a valuable component in the development of antiviral drugs. A number of piperidine derivatives have been identified as potent inhibitors of various viruses, including the influenza virus.[19][20]
Inhibition of Influenza Virus Replication
Certain piperidine-based compounds have been shown to interfere with the early to middle stages of the influenza virus replication cycle.[2][19]
Influenza Virus Replication Cycle
Caption: Simplified overview of the influenza virus replication cycle.[3][4][5][7][13]
Antiviral Activity of Piperidine Derivatives
The following table presents the antiviral activity of a potent piperidine-based influenza virus inhibitor.
| Compound | Virus Strain | EC50 (µM) | Reference |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A/Udorn/72 (H3N2) | 0.10 | [21] |
| Influenza A/PR/8/34 (H1N1) | 0.05 | [21] | |
| Influenza A/WSN/33 (H1N1) | 0.23 | [21] | |
| Influenza B/Lee/40 | 0.12 | [21] |
Conclusion
The piperidine ring is an exceptionally versatile and valuable scaffold in the synthesis of pharmaceuticals. Its presence in a wide range of clinically successful drugs for diverse therapeutic areas is a testament to its favorable physicochemical and pharmacological properties. The synthetic methodologies outlined, from classical catalytic hydrogenations to more complex multi-step syntheses of modern therapeutics like Donepezil and Niraparib, highlight the adaptability of piperidine chemistry. The provided quantitative data and visualizations of biological pathways and experimental workflows aim to equip researchers and drug development professionals with the necessary information to continue leveraging the piperidine scaffold in the design and synthesis of the next generation of innovative medicines.
References
- 1. annualreviews.org [annualreviews.org]
- 2. annualreviews.org [annualreviews.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells [mdpi.com]
- 8. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 9. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 13. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 14. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nwmedj.org [nwmedj.org]
- 18. High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. The primary focus is on the common synthetic route involving the reduction of ethyl 4-oxopiperidine-1-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors throughout the experimental process. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reduction of the ketone may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] A co-spot of your starting material and the reaction mixture will show if the starting material is fully consumed.[2] If the reaction is stalling, consider extending the reaction time or a slight increase in temperature (if the reagent stability allows).
-
-
Choice and Amount of Reducing Agent: The reducing agent may not be potent enough, or an insufficient amount may have been used. Sodium borohydride (NaBH4) is a mild reducing agent and while effective, may require an excess to compensate for any decomposition, especially in protic solvents like methanol or ethanol.[3]
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.
-
Solution: For NaBH4 reductions, cooling the reaction to 0°C before adding the reagent can help control the initial exothermic reaction and prevent side product formation.[7] The reaction can then be allowed to warm to room temperature.[7] Ensure the solvent is appropriate for the chosen reducing agent (e.g., ethereal solvents for LiAlH4, alcoholic or THF/alcohol mixtures for NaBH4).[3][5]
-
-
Work-up and Purification Losses: Significant amounts of the product can be lost during the extraction and purification steps. The product is often an oil, which can make handling and complete transfer challenging.
-
Solution: Ensure proper pH adjustment during the work-up to neutralize any remaining reagents and facilitate extraction. When performing column chromatography, carefully select the solvent system to achieve good separation without excessive band broadening.
-
Q2: I am observing multiple spots on my TLC after the reaction. What are these impurities?
A2: The presence of multiple spots on the TLC plate indicates impurities. These could be:
-
Unreacted Starting Material: The most common impurity if the reaction is incomplete. This will have a different Rf value than the product.
-
Side Products: Depending on the reducing agent and conditions, side reactions can occur. For instance, with LiAlH4, there is a risk of reducing the ester group if the reaction is not carefully controlled, especially at elevated temperatures.[4][8]
-
Byproducts from Reagent Decomposition: Some reducing agents can decompose to form byproducts.
To minimize impurities:
-
Maintain the recommended reaction temperature.
-
Add the reducing agent portion-wise to control the reaction rate.
-
Use fresh, high-quality reagents and anhydrous solvents, particularly when using highly reactive hydrides like LiAlH4.[5]
Q3: I'm having difficulty purifying the product by column chromatography. What is a good solvent system to start with?
A3: A common starting point for the purification of polar, neutral organic molecules like this compound is a mixture of a non-polar and a polar solvent.[1]
-
Recommended Solvents: A gradient of ethyl acetate in hexanes is a standard choice. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.
-
Alternative Solvents: For compounds that are difficult to separate, other solvent systems like dichloromethane/methanol can be effective.[9]
-
TLC as a Guide: Always use TLC to determine the optimal solvent system before running a column.[1] The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the reduction of the ketone in Ethyl 4-oxopiperidine-1-carboxylate. This is a straightforward and generally high-yielding transformation.
Q2: Which reducing agents are suitable for this synthesis, and what are their pros and cons?
A2: Several reducing agents can be employed, with the most common being Sodium Borohydride (NaBH4) and Lithium Aluminium Hydride (LiAlH4). The choice depends on the desired reactivity, safety considerations, and the presence of other functional groups.
| Reducing Agent | Pros | Cons | Typical Solvents |
| Sodium Borohydride (NaBH4) | - Milder and safer to handle- Tolerant of protic solvents- Selectively reduces aldehydes and ketones[3][8] | - Slower reaction times compared to LiAlH4- May require an excess of reagent[3] | Methanol, Ethanol, THF/Methanol[3] |
| Lithium Aluminium Hydride (LiAlH4) | - Very powerful and fast-acting reducing agent- Reduces a wide range of functional groups[4][5] | - Reacts violently with water and protic solvents[6]- Requires strict anhydrous conditions- Less selective; can also reduce the ester group[4] | Diethyl ether, Tetrahydrofuran (THF)[5] |
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress.[1][2]
-
Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (Ethyl 4-oxopiperidine-1-carboxylate). The plate is then developed in an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.[2]
-
Visualization: The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent like potassium permanganate, which reacts with the alcohol group of the product.[10]
Experimental Protocol: Reduction using Sodium Borohydride
This protocol describes a general procedure for the reduction of Ethyl 4-oxopiperidine-1-carboxylate using Sodium Borohydride.
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate
-
Sodium Borohydride (NaBH4)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and Methanol
-
Deionized water
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve Ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in methanol (or a THF/methanol mixture) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Sodium Borohydride (1.5 - 2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.[3]
-
Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. acs.org [acs.org]
- 9. prepchem.com [prepchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Purification of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities I might encounter?
A2: When synthesizing this compound by the reduction of Ethyl 4-formylpiperidine-1-carboxylate, common impurities may include:
-
Unreacted Starting Material: Residual Ethyl 4-formylpiperidine-1-carboxylate.
-
Over-reduction Products: While less common with mild reducing agents, impurities from the reduction of the carbamate group are a possibility.
-
Byproducts from the Reducing Agent: Borate salts if sodium borohydride is used.[1][2]
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q3: My purified product is an oil, but I expected a solid. What should I do?
A3: this compound can exist as a low-melting solid or a viscous oil at room temperature, especially if trace impurities are present which can depress the melting point. Ensure all solvent has been removed under high vacuum. If it remains an oil, further purification by column chromatography may be necessary to remove residual impurities.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Staining with potassium permanganate (KMnO₄) is often effective for visualizing piperidine derivatives.
Troubleshooting Guides
Column Chromatography
Problem: The compound is not moving from the baseline on the TLC plate.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. If using a dichloromethane/methanol system, increase the amount of methanol.
Problem: The compound runs with the solvent front (high Rf value).
-
Possible Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexanes or dichloromethane).
Problem: The spots on the TLC plate are streaking.
-
Possible Cause 1: The sample is overloaded on the TLC plate.
-
Solution 1: Dilute your sample before spotting it on the TLC plate.
-
Possible Cause 2: The compound is interacting strongly with the acidic silica gel. Piperidine derivatives are basic and can exhibit this behavior.
-
Solution 2: Add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or a few drops of ammonia solution. This will help to reduce tailing and improve the spot shape.
Problem: Poor separation of the product from an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Experiment with different solvent systems. Sometimes, switching to a different set of solvents (e.g., from hexanes/ethyl acetate to dichloromethane/methanol) can significantly improve separation. A shallower solvent gradient during elution can also enhance resolution.
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.
-
Solution 1: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
-
Possible Cause 2: The presence of significant impurities.
-
Solution 2: If oiling out persists, it may be necessary to first purify the compound by column chromatography to remove the bulk of the impurities and then attempt recrystallization.
Problem: No crystals form upon cooling.
-
Possible Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution 1: Try a less polar solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.
-
Possible Cause 2: The concentration of the compound is too low.
-
Solution 2: Evaporate some of the solvent to increase the concentration and then try cooling the solution again.
Problem: The recovery yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used to dissolve the crude product.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After collecting the crystals by filtration, ensure the filtrate is cooled thoroughly in an ice bath to maximize the recovery of any remaining dissolved product.
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (concentrated)
- Chromatography column
- Collection tubes
- TLC plates, chamber, and developing stains (e.g., KMnO₄)
2. Procedure:
- Mobile Phase Preparation: Prepare a stock solution of 20:1 DCM:MeOH. To this, add a small amount of concentrated ammonium hydroxide (e.g., 0.5-1% by volume) to prevent streaking.
- Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring there are no air bubbles.
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
- Elution: Begin eluting the column with the prepared mobile phase.
- Fraction Collection: Collect fractions in test tubes.
- TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization Protocol
The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (a "good" solvent and a "poor" solvent) can also be effective.
1. Materials:
- Crude this compound
- Recrystallization solvent (e.g., ethyl acetate/hexanes, ethanol/water)
- Erlenmeyer flask
- Hot plate
- Filtration apparatus (Büchner funnel, filter paper, flask)
2. Procedure:
- Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good single solvent will show low solubility at room temperature and high solubility when hot. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
- Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) until the solid just dissolves.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
- Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath. If using a solvent pair, slowly add the "poor" solvent to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
- Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption | Differential solubility |
| Best For | Separating complex mixtures, removing impurities with similar polarity | Removing small amounts of impurities from a mostly pure solid |
| Typical Recovery | 70-90% | 60-85% |
| Typical Purity | >98% | >99% |
| Scale | Milligrams to kilograms | Grams to kilograms |
| Time | Can be time-consuming | Generally faster |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common issues in column chromatography.
References
Common side reactions in the synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and I still have a significant amount of the starting material, Ethyl 4-oxopiperidine-1-carboxylate. What could be the cause?
A1: An incomplete reaction can stem from several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent, typically sodium borohydride (NaBH₄), is critical. While theoretically one equivalent of NaBH₄ can reduce four equivalents of a ketone, it is common practice to use a molar excess to ensure the reaction goes to completion. NaBH₄ can also decompose in protic solvents, so a slight excess is often necessary.[1][2]
-
Low Reaction Temperature: While the reaction is often initiated at 0°C to control the initial exothermic reaction, it may require warming to room temperature to proceed to completion.
-
Short Reaction Time: Ensure the reaction has been allowed to stir for a sufficient duration. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Poor Quality of Reducing Agent: Sodium borohydride is sensitive to moisture and can degrade over time. Using an old or improperly stored bottle of NaBH₄ may lead to reduced activity.
Q2: I've observed an unexpected side product in my reaction mixture. What are the likely impurities?
A2: Several side reactions can occur, leading to impurities. The identity of the side product will depend on the reagents and conditions used. See the table below for a summary of common side reactions.
Q3: After using Lithium Aluminum Hydride (LiAlH₄) as the reducing agent, I isolated a product with a different molecular weight than expected, possibly corresponding to the loss of the ethoxycarbonyl group. What happened?
A3: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than sodium borohydride.[3][4] It is capable of reducing not only ketones but also esters and carbamates.[4][5] The use of LiAlH₄ can lead to the over-reduction of the ethyl carbamate moiety to an N-methyl group, or even cleavage of the carbamate. For the selective reduction of the ketone in the presence of the carbamate, the milder reducing agent NaBH₄ is preferred.[6]
Q4: My final product shows poor solubility in organic solvents, which is unexpected. What could be the issue?
A4: This could indicate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can happen during the workup if the conditions are too acidic or basic for a prolonged period. The resulting carboxylic acid would have significantly different solubility properties.
Q5: The workup of my reaction using NaBH₄ is yielding a gelatinous precipitate that is difficult to filter. How can I improve this?
A5: The formation of gelatinous boron salts is a common issue during the workup of NaBH₄ reductions. To obtain a more granular and easily filterable precipitate, a specific workup procedure, often referred to as the "Fieser workup," can be employed. This involves the careful, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
Common Side Reactions and Their Causes
| Side Reaction | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent, low temperature, short reaction time, or degraded reagent. | Use a molar excess of fresh NaBH₄, allow the reaction to warm to room temperature, and monitor by TLC. |
| Over-reduction of Carbamate | Use of a strong reducing agent like LiAlH₄.[4][5][7] | Use a milder reducing agent such as NaBH₄.[6] |
| Hydrolysis of Ethyl Ester | Prolonged exposure to acidic or basic conditions during workup. | Neutralize the reaction mixture carefully and minimize the time spent under harsh pH conditions. |
| Formation of Borate Esters | Incomplete hydrolysis during workup. | Ensure thorough quenching and hydrolysis by following a standard workup protocol with water or dilute acid.[2] |
Experimental Protocol: Reduction of Ethyl 4-oxopiperidine-1-carboxylate with Sodium Borohydride
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in methanol or ethanol (approximately 10 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 to 1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous ammonium chloride solution or dilute HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas may be evolved.
-
Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified further by column chromatography on silica gel if necessary.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. This key intermediate is vital in the development of various pharmaceutical compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of its precursor, Ethyl 4-oxopiperidine-1-carboxylate.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction. | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the starting material is still present after the initial reaction time, extend the reaction duration. - Reagent Activity: Use a fresh, high-quality reducing agent. Sodium borohydride (NaBH₄) can degrade over time. - Temperature: Ensure the reaction is conducted at the optimal temperature. For NaBH₄ reductions, the initial addition is often done at 0°C to control the reaction rate, followed by stirring at room temperature.[3] |
| Decomposition of product during work-up. | - pH Control: During aqueous work-up, avoid strongly acidic conditions which can potentially affect the carbamate group. Neutralization or slightly basic conditions are generally preferred. | |
| Presence of Impurities/Side Products | Unreacted starting material. | - Optimize Stoichiometry: Ensure an appropriate molar excess of the reducing agent is used. In practice, at least two equivalents of hydride ion per ketone carbonyl group are often used with NaBH₄.[1] - Reaction Monitoring: Use TLC to ensure the complete consumption of the starting material.[1][2] |
| Formation of borate esters. | - Work-up Procedure: A proper aqueous work-up is crucial to decompose borate ester intermediates formed during the reduction. Quenching the reaction with water or a mild acid is a standard procedure.[4] | |
| Difficulties in Product Purification | Product is an oil and difficult to crystallize. | - Chromatography: Flash column chromatography is an effective method for purifying the product. A common eluent system is a mixture of methylene chloride and methanol.[5] |
| Co-elution of impurities. | - Optimize Chromatography Conditions: Adjust the solvent polarity of the eluent system for better separation. Gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of the ketone precursor, Ethyl 4-oxopiperidine-1-carboxylate.
Q2: Which reducing agent is recommended for this reduction?
A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is milder than other hydrides like lithium aluminum hydride (LiAlH₄) and can be used in protic solvents such as methanol or ethanol, which are good solvents for the starting material.[4]
Q3: What are the optimal reaction conditions for the NaBH₄ reduction?
A3: Typically, the reaction is performed by dissolving Ethyl 4-oxopiperidine-1-carboxylate in methanol or ethanol. The solution is cooled to 0°C before the portion-wise addition of NaBH₄ to manage the initial exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress.[1][2] A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material (ketone) and the product (alcohol). The spots can be visualized using a suitable staining agent, as the starting material and product may not be UV active.
Q5: What is the standard work-up procedure for this reaction?
A5: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude product.[6]
Q6: What are the common challenges in purifying the final product?
A6: this compound is often obtained as an oil, which can make purification by crystallization challenging. Flash column chromatography is a reliable method for obtaining a high-purity product. A solvent system such as methylene chloride/methanol is often effective.[5]
Data Presentation
| Reducing Agent | Typical Solvent(s) | Relative Reactivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF/Water | Mild | - Selective for aldehydes and ketones. - Safer and easier to handle than LiAlH₄. - Can be used in protic solvents.[4] | - Slower reaction times compared to LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether (anhydrous) | Strong | - Reduces a wider range of functional groups, including esters and amides. - Faster reaction rates. | - Highly reactive and pyrophoric; requires strict anhydrous conditions. - Less selective, may reduce the carbamate group under harsh conditions. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mild and pH-sensitive | - Useful for reductive amination. | - Toxic cyanide byproduct. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane, THF (anhydrous) | Strong, sterically hindered | - Can selectively reduce esters to aldehydes at low temperatures. | - Requires low temperatures and inert atmosphere. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Reduction with Sodium Borohydride
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., methylene chloride, methanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous methanol (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) to the solution in small portions over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0°C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in methylene chloride) to afford pure this compound.[5]
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of the target compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low product yield.
References
Challenges in the scale-up of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound is through the reduction of its corresponding ketone precursor, Ethyl 4-oxopiperidine-1-carboxylate. This transformation is typically achieved using a mild and selective reducing agent.
Q2: Which reducing agent is most suitable for the synthesis of this compound?
Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for this synthesis. It is known for its selectivity in reducing aldehydes and ketones in the presence of other functional groups like esters, which is crucial for this specific molecule.
Q3: What are the primary challenges when scaling up this production?
Scaling up the synthesis of this compound presents several challenges, including:
-
Reaction Control: Managing the exothermic nature of the reduction reaction at a larger scale to prevent runaway reactions.
-
Impurity Profile: The potential for increased formation of byproducts.
-
Work-up and Isolation: Difficulties in separating the product from the reaction mixture and achieving high purity.
-
Reagent Handling: Safe handling and addition of reagents in a large-scale setting.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. By comparing the reaction mixture to the starting material (Ethyl 4-oxopiperidine-1-carboxylate), you can observe the disappearance of the ketone and the appearance of the alcohol product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reducing agent. | Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride). |
| Decomposition of the product during work-up. | Ensure the work-up procedure is performed at a controlled temperature and avoid prolonged exposure to acidic or basic conditions. | |
| High Impurity Levels | Over-reduction or side reactions due to harsh reaction conditions. | Optimize the reaction temperature and addition rate of the reducing agent. Consider using a milder reducing agent if necessary. |
| Contaminated starting materials. | Ensure the purity of the starting material (Ethyl 4-oxopiperidine-1-carboxylate) before starting the reaction. | |
| Difficult Product Isolation | Emulsion formation during extraction. | Add a brine solution during the work-up to break the emulsion. |
| Product is too soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent to maximize product recovery. | |
| Inconsistent Results at Scale | Poor mixing leading to localized "hot spots" and side reactions. | Use an appropriate reactor with efficient agitation to ensure homogenous mixing of reactants. |
| Inefficient heat transfer. | Implement a robust cooling system to manage the heat generated during the reaction. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol describes the reduction of Ethyl 4-oxopiperidine-1-carboxylate using sodium borohydride.
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ethyl 4-oxopiperidine-1-carboxylate in methanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Scale | Starting Material (g) | Sodium Borohydride (eq.) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Lab-Scale | 10 | 1.5 | Methanol | 2 | 85 | >98 |
| Pilot-Scale | 1000 | 1.5 | Methanol | 4 | 80 | >97 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Removal of impurities from Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. Here, you will find detailed information on identifying and removing common impurities encountered during its synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can be categorized by their source:
-
Starting Material Impurities: Unreacted 4-piperidinemethanol and residual reagents from its synthesis.
-
Synthesis-Related Impurities: Byproducts from the reaction, such as diethyl carbonate (from ethyl chloroformate) and di-substituted piperidine derivatives.
-
Degradation Impurities: Products formed during workup or storage, primarily the hydrolysis product, 4-(hydroxymethyl)piperidine-1-carboxylic acid. Over-oxidation can also lead to the corresponding aldehyde or carboxylic acid at the 4-position, though this is less common.
Q2: How can I detect the presence of these impurities in my sample?
A2: The primary methods for impurity detection are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reverse-phase HPLC method can separate the main compound from more polar impurities like the hydrolyzed acid and less polar impurities.
-
NMR: ¹H and ¹³C NMR can identify impurities by their unique chemical shifts. For example, the presence of a carboxylic acid proton signal in ¹H NMR or a carbonyl signal around 170-180 ppm in ¹³C NMR could indicate the hydrolyzed impurity.
Q3: What is the shelf-life and recommended storage condition for this compound?
A3: To minimize degradation, the compound should be stored in a cool, dry place, away from moisture and strong acids or bases. Under these conditions, it is generally stable. However, prolonged exposure to atmospheric moisture can lead to hydrolysis.
Troubleshooting Guide for Impurity Removal
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Polar Impurities (e.g., 4-(hydroxymethyl)piperidine-1-carboxylic acid)
-
Symptom: A broad peak eluting earlier than the main product in reverse-phase HPLC, or the presence of a carboxylic acid peak in the NMR spectrum.
-
Cause: Hydrolysis of the ethyl ester group due to the presence of water, acid, or base during reaction workup or storage.
-
Solution:
-
Aqueous Wash: During the workup, wash the organic layer containing the product with a saturated sodium bicarbonate solution to remove acidic impurities. Follow with a brine wash to remove excess water.
-
Column Chromatography: If an aqueous wash is insufficient, silica gel column chromatography is effective. The more polar acid impurity will have a stronger affinity for the silica gel and will elute later than the desired product.
-
Issue 2: Presence of Non-Polar Impurities (e.g., Diethyl Carbonate)
-
Symptom: A peak eluting earlier than the main product in reverse-phase HPLC.
-
Cause: Byproduct from the use of ethyl chloroformate during synthesis.
-
Solution:
-
Distillation/Evaporation: If the impurity is volatile (like diethyl carbonate), it can often be removed under reduced pressure.
-
Column Chromatography: Use a non-polar eluent system to effectively separate the less polar impurities from the main product.
-
Issue 3: Residual Unreacted Starting Material (4-Piperidinemethanol)
-
Symptom: A distinct peak in the HPLC chromatogram and characteristic signals in the NMR spectrum corresponding to 4-piperidinemethanol.
-
Cause: Incomplete reaction during the synthesis.
-
Solution:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) during the workup can protonate the basic 4-piperidinemethanol, partitioning it into the aqueous layer.
-
Column Chromatography: 4-Piperidinemethanol is significantly more polar than the product and will be strongly retained on a silica gel column.
-
Quantitative Data on Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography | ~85-90% | >98% | 80-90% | Highly effective for removing both polar and non-polar impurities. Yield is dependent on technique. |
| Recrystallization | ~90-95% | >99% | 60-75% | Best for removing small amounts of impurities. Yield can be lower due to product solubility. |
| Aqueous Wash | Variable | Variable | >95% | Effective for removing acidic or basic impurities but not for neutral, synthesis-related byproducts. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 80:20 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 50:50 Hexane:Ethyl Acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., a mixture of ethyl acetate and hexane).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Stability issues of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate under various experimental conditions.
Troubleshooting Guides
Issue: Degradation of this compound during reaction in acidic media.
-
Question: I am observing significant degradation of my this compound when conducting a reaction in the presence of a strong acid (e.g., HCl, TFA). How can I minimize this?
-
Answer: this compound contains an N-ethoxycarbonyl group, which is susceptible to cleavage under acidic conditions. This reaction, known as deprotection, results in the formation of piperidin-4-ylmethanol, ethanol, and carbon dioxide. The stability of the compound is highly dependent on the acid strength, temperature, and reaction time.
Mitigation Strategies:
-
Acid Choice: If possible, use a milder acid or a buffered system to maintain a less acidic pH.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Degradation rates typically increase with temperature.
-
Reaction Time: Monitor the reaction closely and minimize the exposure time to acidic conditions.
-
Protecting Group Strategy: If the piperidine nitrogen needs to be protected, consider a more acid-stable protecting group if the subsequent steps allow for its removal under different conditions.
-
Issue: Unexpected saponification of this compound under basic conditions.
-
Question: My compound is degrading when I use strong bases like NaOH or KOH in my reaction mixture. What is happening and how can I prevent it?
-
Answer: The ethyl carbamate functional group in this compound can undergo saponification (hydrolysis) under strong basic conditions, especially at elevated temperatures. This results in the formation of the corresponding piperidine-1-carboxylate salt and ethanol. While carbamates are generally more resistant to basic hydrolysis than esters, they are not completely inert.[1][2][3]
Mitigation Strategies:
-
Base Selection: Use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) if it is compatible with your reaction.
-
Lower Temperature: Keep the reaction temperature as low as possible to reduce the rate of saponification.
-
Anhydrous Conditions: The presence of water can facilitate hydrolysis. Using anhydrous solvents and reagents can minimize this degradation pathway.
-
Stoichiometry: Use the minimum required amount of base to avoid a large excess that can promote side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for this compound?
-
A1: The two main degradation pathways are acid-catalyzed hydrolysis (deprotection) of the N-ethoxycarbonyl group and base-mediated saponification of the carbamate.
-
-
Q2: How can I monitor the stability of this compound in my reaction?
-
A2: The stability can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] These methods can separate the starting material from its degradation products, allowing for a quantitative assessment of its stability over time.
-
-
Q3: Is this compound stable at neutral pH?
-
A3: Generally, the compound is expected to be stable at or near neutral pH (pH 6-8) at room temperature. However, prolonged storage in aqueous solutions, especially at elevated temperatures, may lead to slow hydrolysis.
-
Data Presentation
Table 1: Illustrative Stability of this compound under Acidic Conditions
| Acid Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Primary Degradation Product |
| 1M HCl in Dioxane | 25 | 1 | ~15% | Piperidin-4-ylmethanol |
| 1M HCl in Dioxane | 50 | 1 | >90% | Piperidin-4-ylmethanol |
| 20% TFA in DCM | 0 | 0.5 | ~5% | Piperidin-4-ylmethanol |
| 20% TFA in DCM | 25 | 2 | >95% | Piperidin-4-ylmethanol |
Table 2: Illustrative Stability of this compound under Basic Conditions
| Base Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) | Primary Degradation Product |
| 1M NaOH in EtOH/H₂O | 25 | 5 | ~10% | Piperidine-1-carboxylate salt |
| 1M NaOH in EtOH/H₂O | 80 | 2 | >90% | Piperidine-1-carboxylate salt |
| 5 eq. K₂CO₃ in DMF | 25 | 24 | <5% | Piperidine-1-carboxylate salt |
| 5 eq. K₂CO₃ in DMF | 100 | 6 | ~30% | Piperidine-1-carboxylate salt |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Dioxane, DCM) at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup: In separate vials, add a specific volume of the acidic solution to be tested (e.g., 1M HCl in Dioxane, 20% TFA in DCM).
-
Initiation of Experiment: At time zero, add a measured aliquot of the stock solution to each vial, ensuring rapid mixing.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Analysis: Analyze the quenched samples by a validated analytical method (e.g., HPLC, LC-MS) to determine the percentage of the remaining this compound and the formation of any degradation products.
Protocol 2: General Procedure for Monitoring Stability under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent compatible with basic conditions (e.g., Ethanol, THF) at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup: In separate vials, add a specific volume of the basic solution to be tested (e.g., 1M NaOH in Ethanol/Water, K₂CO₃ in DMF).
-
Initiation of Experiment: At time zero, add a measured aliquot of the stock solution to each vial.
-
Sampling: At specified time intervals, take a sample from each reaction vial.
-
Quenching: Quench the reaction by neutralizing the base with a suitable acid (e.g., 1M HCl solution).
-
Analysis: Analyze the samples by a validated analytical method to quantify the parent compound and any saponification products.
Visualizations
Caption: Acidic degradation pathway of this compound.
Caption: Basic degradation pathway (saponification) of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies for the hydroxyl function in Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Welcome to the technical support center for the protection of the hydroxyl function in Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthetic chemistry experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the protection of the hydroxyl group of this compound.
tert-Butyldimethylsilyl (TBS) Ether Protection
Problem: Incomplete reaction or low yield.
-
Possible Cause 1: Inactive silylating agent.
-
Solution: TBDMSCl is sensitive to moisture. Use a freshly opened bottle or a properly stored reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Insufficient base or inappropriate base.
-
Solution: Imidazole is a common and effective base for this reaction. Ensure at least 1.5-2.5 equivalents are used. For sterically hindered substrates, a stronger, non-nucleophilic base like triethylamine or 2,6-lutidine may be required.
-
-
Possible Cause 3: Inadequate solvent.
-
Solution: Anhydrous N,N-dimethylformamide (DMF) is the most common solvent and generally gives good results. Dichloromethane (DCM) can also be used, particularly with a stronger base like triethylamine. Ensure the solvent is anhydrous.
-
-
Possible Cause 4: Low reaction temperature or short reaction time.
-
Solution: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) can drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Problem: Formation of silylated byproducts.
-
Possible Cause: Reaction with residual water.
-
Solution: This leads to the formation of disiloxanes. Ensure all reagents and solvents are strictly anhydrous and the reaction is protected from atmospheric moisture.
-
Problem: Difficulty in purification.
-
Possible Cause: Removal of excess silylating agent and byproducts.
-
Solution: A standard aqueous workup followed by flash column chromatography on silica gel is usually effective. The silylated product is significantly less polar than the starting alcohol.
-
Benzyl (Bn) Ether Protection
Problem: Low yield of the desired benzyl ether.
-
Possible Cause 1: Inactive sodium hydride (NaH).
-
Solution: NaH is highly reactive with moisture and air. Use fresh, dry NaH from a sealed container. Wash the NaH with anhydrous hexanes before use to remove any mineral oil coating.
-
-
Possible Cause 2: Incomplete deprotonation of the alcohol.
-
Solution: Ensure a slight excess of NaH (e.g., 1.1-1.2 equivalents) is used. Allow sufficient time for the deprotonation to complete (evolution of hydrogen gas should cease) before adding the benzyl bromide.
-
-
Possible Cause 3: Competing elimination reaction.
-
Solution: This can be an issue if the reaction is heated for too long or at too high a temperature. Perform the reaction at the lowest temperature necessary for it to proceed at a reasonable rate (often starting at 0 °C and allowing it to warm to room temperature).
-
Problem: N-benzylation as a side reaction.
-
Possible Cause: Reaction of benzyl bromide with the piperidine nitrogen.
-
Solution: The ethyl carbamate group significantly reduces the nucleophilicity of the piperidine nitrogen, making N-benzylation less likely. However, under harsh conditions, it can occur. Using a stoichiometric amount of a strong base to deprotonate only the hydroxyl group minimizes the presence of free benzyl bromide that could react elsewhere.
-
Methoxymethyl (MOM) Ether Protection
Problem: Incomplete reaction.
-
Possible Cause 1: Low reactivity of MOMCl.
-
Solution: Use freshly distilled or a new bottle of chloromethyl methyl ether (MOMCl), as it can degrade upon storage. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
-
Possible Cause 2: Inappropriate base.
-
Solution: A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl produced. Ensure an adequate amount (at least 1.5 equivalents) is used.
-
Problem: Unintended cleavage of the MOM group during subsequent reaction steps.
-
Possible Cause: The MOM group is labile to acidic conditions.
-
Solution: Avoid acidic reagents (both Brønsted and Lewis acids) in subsequent steps. If acidic conditions are necessary, consider a more robust protecting group. The MOM group is generally stable to basic and nucleophilic conditions.[1]
-
Tetrahydropyranyl (THP) Ether Protection
Problem: Low yield of the THP ether.
-
Possible Cause 1: Insufficient acid catalyst.
-
Solution: A catalytic amount of a protic acid like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) is required. Ensure the catalyst is not deactivated.
-
-
Possible Cause 2: Reversibility of the reaction.
-
Solution: Use a slight excess of 3,4-dihydro-2H-pyran (DHP) to drive the equilibrium towards the product. The reaction is typically performed in a non-polar solvent like DCM.
-
Problem: Formation of diastereomers.
-
Possible Cause: Creation of a new stereocenter at the anomeric carbon of the THP ring.
-
Solution: This is an inherent feature of THP protection and results in a mixture of diastereomers, which can complicate NMR analysis. This is generally not an issue for subsequent reactions and the diastereomers are removed upon deprotection.
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group is the most suitable for my synthesis?
A1: The choice of protecting group depends on the planned subsequent reaction conditions.
-
For reactions involving strong bases, organometallics, or hydrides: Silyl ethers (e.g., TBS) and benzyl ethers are good choices. THP ethers are also stable to these conditions.[2][3]
-
For reactions involving acidic conditions: Benzyl ethers are generally robust. Silyl ethers and acetal-based protecting groups like MOM and THP are acid-labile and would be cleaved.[1][4]
-
For reactions involving catalytic hydrogenation: Benzyl ethers will be cleaved. Silyl ethers, MOM, and THP ethers are stable under these conditions.[5]
-
Orthogonal Protection: If multiple protecting groups are present in your molecule, an orthogonal strategy is necessary, where one group can be removed without affecting the others.[6]
Q2: My reaction is clean by TLC, but I get a low yield after workup and purification. What could be the issue?
A2: This could be due to several factors:
-
Product Volatility: Some protected compounds can be volatile. Avoid excessive heating or high vacuum during solvent removal.
-
Hydrolysis on Silica Gel: If the protecting group is acid-sensitive (e.g., TBS, MOM, THP), residual acidity on the silica gel used for chromatography can cause partial deprotection. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Emulsion during Aqueous Workup: The presence of both polar and non-polar functionalities can sometimes lead to emulsions during extraction. Adding brine (saturated NaCl solution) can help to break up emulsions.
Q3: Can the ethyl carbamate group on the piperidine nitrogen interfere with the hydroxyl protection reaction?
A3: The ethyl carbamate group is generally stable under the conditions used for the protection of the hydroxyl group. It deactivates the piperidine nitrogen, preventing it from competing as a nucleophile. It is stable to the basic conditions used for silyl and benzyl ether formation and the mild acidic conditions for THP ether formation.
Q4: How do I choose between different silyl ethers like TBS, TIPS, or TBDPS?
A4: The choice depends on the required stability. The steric bulk around the silicon atom influences the stability of the silyl ether. The general order of stability towards acid hydrolysis is: TMS < TES < TBDMS (TBS) < TIPS < TBDPS. For most applications, TBS provides a good balance of stability and ease of removal. If greater stability is required, TIPS or TBDPS are better options.
Data Presentation
The following tables summarize typical reaction conditions for the protection of the hydroxyl group of this compound.
Table 1: Silyl Ether Protection
| Protecting Group | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| TBS | TBDMSCl | Imidazole | DMF | 25-50 | 12-24 | >90 |
| TIPS | TIPSCl | Imidazole | DMF | 25-60 | 18-36 | >85 |
| TBDPS | TBDPSCl | Imidazole | DMF | 25-60 | 18-36 | >85 |
Table 2: Benzyl and Acetal Protecting Groups
| Protecting Group | Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Bn | BnBr | NaH | THF/DMF | 0 to 25 | 8-16 | >80 |
| MOM | MOMCl | DIPEA | DCM | 0 to 25 | 6-12 | >85 |
| THP | DHP | p-TsOH (cat.) | DCM | 25 | 2-4 | >90 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-((tert-butyldimethylsilyloxy)methyl)piperidine-1-carboxylate (TBS Protection)
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Protocol 2: Synthesis of Ethyl 4-((benzyloxy)methyl)piperidine-1-carboxylate (Bn Protection)
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 3: Synthesis of Ethyl 4-((methoxymethoxy)methyl)piperidine-1-carboxylate (MOM Protection)
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add chloromethyl methyl ether (MOMCl) (1.5 eq) dropwise. (Caution: MOMCl is a carcinogen) .
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Synthesis of Ethyl 4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)piperidine-1-carboxylate (THP Protection)
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Decision tree for selecting a suitable hydroxyl protecting group.
Caption: General experimental workflow for using a hydroxyl protecting group.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions Involving Ethyl 4-hydroxypiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxypiperidine-1-carboxylate. The following sections address common issues encountered during reactions such as O-alkylation, O-acylation, and deprotection, as well as purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of Ethyl 4-hydroxypiperidine-1-carboxylate?
The two primary reactive sites are the secondary hydroxyl group at the C4 position and the carbamate-protected nitrogen atom. The hydroxyl group is nucleophilic and can undergo reactions like alkylation and acylation. While the nitrogen atom's nucleophilicity is significantly reduced by the electron-withdrawing ethyl carbamate group, the carbamate can be cleaved under certain conditions to liberate the secondary amine.
Q2: How does the ethyl carbamate protecting group compare to a Boc group in terms of stability and reactivity?
The ethyl carbamate group is generally more robust than the tert-butoxycarbonyl (Boc) group. While the Boc group is readily cleaved under mild acidic conditions (e.g., TFA in DCM), the ethyl carbamate typically requires harsher conditions for removal, such as strong acid or base hydrolysis at elevated temperatures. This difference in lability is a key consideration in multi-step syntheses.
Troubleshooting Guides
O-Alkylation Reactions (e.g., Williamson Ether Synthesis)
Q: I am observing low yields in the O-alkylation of Ethyl 4-hydroxypiperidine-1-carboxylate. What are the possible causes and solutions?
A: Low yields in O-alkylation are often due to incomplete deprotonation of the hydroxyl group, side reactions, or suboptimal reaction conditions. Here’s a breakdown of potential issues and how to address them:
-
Incomplete Deprotonation: The secondary alcohol requires a sufficiently strong base for complete deprotonation to the alkoxide.
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact yield.
-
Solution: Perform the initial deprotonation at 0°C to control the reaction rate. After the addition of the alkylating agent, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality of Reagents: The alkylating agent or solvent may be of poor quality or contain water.
-
Solution: Use a high-purity alkylating agent and anhydrous solvents. If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ via a Finkelstein reaction.[2]
-
Troubleshooting O-Alkylation Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Incomplete deprotonation of the hydroxyl group. | Use a stronger base (e.g., NaH) and ensure anhydrous conditions.[1][2] |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., alkyl iodide) or consider a Finkelstein reaction.[2] | |
| Suboptimal reaction temperature or time. | Optimize temperature and monitor reaction progress by TLC.[1] | |
| Formation of Side Products | Elimination side reaction of the alkyl halide. | Use a less hindered base if possible and avoid high temperatures. For secondary alkyl halides, SN2 substitution is slower and E2 elimination is a competing pathway.[3][4] |
| N-alkylation due to partial deprotection. | While less likely with the stable ethyl carbamate, ensure reaction conditions are not harsh enough to cleave the protecting group. |
Experimental Protocol: General Procedure for O-Alkylation
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq.) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
O-Alkylation Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in O-alkylation reactions.
O-Acylation Reactions
Q: My O-acylation reaction is incomplete. How can I improve the conversion?
A: Incomplete acylation is typically due to an insufficiently reactive acylating agent or incomplete activation.
-
Reactivity of Acylating Agent: Carboxylic acids require activation to react with the secondary alcohol.
-
Solution: Use a more reactive acylating agent, such as an acyl chloride or anhydride. If using a carboxylic acid, ensure your coupling agent (e.g., DCC, EDC) is fresh and used in sufficient stoichiometry.[2]
-
-
Catalysis: The reaction may be slow without a catalyst.
Troubleshooting O-Acylation Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Acylation | Insufficiently reactive acylating agent. | Use an acyl chloride or anhydride, or ensure the coupling agent is active.[2] |
| Lack of catalyst. | Add a catalytic amount of DMAP.[1][2] | |
| Formation of Side Products | Base-catalyzed side reactions. | Use a non-nucleophilic base like triethylamine or DIPEA and consider running the reaction at a lower temperature.[2] |
| Difficult Product Isolation | Water-soluble byproducts from coupling agents (e.g., DCU). | If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can be removed by filtration.[2] |
Experimental Protocol: General Procedure for O-Acylation
-
Dissolve Ethyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a solution of DCC or EDC (1.2 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If using DCC, filter off the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Deprotection of the Piperidine Nitrogen
Q: I am having difficulty removing the ethyl carbamate protecting group. What conditions should I use?
A: The ethyl carbamate group is significantly more stable than a Boc group. Mild acidic conditions used for Boc removal will likely be ineffective.
-
Harsh Conditions Required: Cleavage typically requires strong acidic or basic hydrolysis at elevated temperatures.
-
Solution:
-
Acidic Hydrolysis: Refluxing with a strong acid like concentrated HCl or HBr.
-
Basic Hydrolysis: Refluxing with a strong base like NaOH or KOH in an alcoholic solvent.
-
-
-
Potential for Side Reactions: The harsh conditions required for deprotection may affect other functional groups in the molecule.
-
Solution: Carefully consider the stability of your overall molecule when choosing deprotection conditions. It may be necessary to protect other sensitive functional groups.
-
Purification of Piperidine Derivatives
Q: I am observing significant tailing of my product during silica gel column chromatography. How can I improve the peak shape?
A: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel due to strong interactions between the basic nitrogen and acidic silanol groups.[5]
-
Mobile Phase Modification: Adding a basic modifier to the eluent can improve peak shape.
-
Solution: Add 0.1-1% triethylamine (TEA) to your mobile phase. For more strongly basic compounds, a solution of ammonia in methanol (e.g., 2% of 7N NH₃ in MeOH) can be effective.[5]
-
-
Stationary Phase Modification: Using a different stationary phase can prevent the issue.
-
Solution: Use amine-deactivated silica gel or consider using a different stationary phase like basic or neutral alumina.[5]
-
-
Reverse-Phase Chromatography: This can be a good alternative for sufficiently non-polar compounds.
-
Solution: Use a C18 column with a mobile phase containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid to protonate the piperidine nitrogen and improve peak shape.[5]
-
Purification Strategy Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing on Silica Gel | Strong interaction of basic piperidine with acidic silica. | Add a basic modifier (e.g., TEA, NH₃/MeOH) to the eluent. Use amine-deactivated silica or alumina.[5] |
| Low Recovery from Column | Irreversible binding to silica gel. | Use the same solutions as for peak tailing. If the compound is unstable on silica, minimize the time on the column. |
| Difficulty Separating from Polar Byproducts | Similar polarity of product and impurities. | Consider derivatization to alter polarity, or use a different chromatography technique (e.g., reverse-phase). |
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for common purification challenges.
References
Technical Support Center: Synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly via the common route of reducing Ethyl 4-oxopiperidine-1-carboxylate.
Issue 1: Presence of Starting Material in the Final Product
-
Question: My final product is contaminated with a significant amount of the starting material, Ethyl 4-oxopiperidine-1-carboxylate. What is the likely cause and how can I resolve this?
-
Answer: The presence of the starting ketone indicates an incomplete reduction reaction. Several factors could contribute to this:
-
Insufficient Reducing Agent: The molar equivalents of the reducing agent (e.g., sodium borohydride) may be inadequate to fully convert the starting material. The reducing agent can also be consumed by moisture in the solvent or glassware.
-
Low Reaction Temperature: While the reaction is often performed at low to ambient temperatures to improve selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
Troubleshooting Steps:
-
Increase Reducing Agent: Incrementally increase the molar equivalents of the reducing agent (e.g., from 1.1 eq. to 1.5 eq.).
-
Control Temperature: Ensure the reaction temperature is maintained as per the protocol. If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.[1]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been fully consumed before proceeding with the workup.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and flame-dried glassware to prevent the quenching of the reducing agent by moisture.
-
Issue 2: Formation of an Unsaturated By-product
-
Question: I have identified an impurity with a mass corresponding to the loss of water from my desired product. How is this formed and how can I prevent it?
-
Answer: The formation of an unsaturated by-product, likely Ethyl 4-(methylene)piperidine-1-carboxylate, is due to a dehydration (elimination) reaction of the hydroxyl group. This can be catalyzed by acidic or basic conditions, especially at elevated temperatures during workup or purification.[1]
Troubleshooting Steps:
-
Neutralize pH during Workup: Carefully neutralize the reaction mixture to a pH of ~7 before any concentration or distillation steps that require heating.[1]
-
Avoid High Temperatures: If possible, avoid high temperatures during workup and purification. Utilize techniques like rotary evaporation at reduced pressure and moderate temperatures.[1]
-
Purification: If the by-product has already formed, it can often be separated from the desired product by column chromatography on silica gel.
-
Issue 3: Low Overall Yield
-
Question: My final yield of this compound is consistently low, even with complete consumption of the starting material. What are the potential causes?
-
Answer: Low yields can result from several factors beyond incomplete reaction, including mechanical losses, product degradation, or inefficient extraction.
Troubleshooting Steps:
-
Optimize Workup Procedure: Ensure efficient extraction of the product from the aqueous layer after quenching the reaction. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.
-
Check pH during Extraction: The pH of the aqueous layer can influence the solubility of the product. Ensure the pH is in a range that minimizes the product's solubility in the aqueous phase.
-
Minimize Transfers: Each transfer of the product solution from one vessel to another can result in mechanical losses. Streamline the procedure where possible.
-
Purification Method: Evaluate the purification method. While column chromatography is effective for removing impurities, it can also lead to yield loss. Optimizing the solvent system for chromatography can improve recovery.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route to this compound?
-
A1: The most common and direct route is the reduction of the corresponding ketone, Ethyl 4-oxopiperidine-1-carboxylate, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.
-
-
Q2: What are the key side reactions to be aware of?
-
A2: The primary side reactions of concern are:
-
Incomplete Reaction: Leaving unreacted starting material in the product mixture.
-
Elimination (Dehydration): Formation of an unsaturated by-product, especially under harsh pH conditions or at high temperatures.[1]
-
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For TLC, a stain such as potassium permanganate can be used to visualize both the ketone starting material and the alcohol product.
-
-
Q4: What are the recommended purification techniques?
-
A4: The crude product can often be purified by flash column chromatography on silica gel.[2] Recrystallization may also be an option if the product is a solid at room temperature and a suitable solvent system can be found.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Starting Material | Ethyl 4-oxopiperidine-1-carboxylate | 1.0 equivalent |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.1 - 1.5 equivalents |
| Solvent | Methanol or Ethanol | Anhydrous grade recommended |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperature can improve selectivity |
| Reaction Time | 1 - 16 hours | Monitor by TLC or LC-MS for completion[1] |
| Typical Purity (Post-Purification) | >95% | Dependent on purification method[3] |
Experimental Protocols
General Protocol for the Reduction of Ethyl 4-oxopiperidine-1-carboxylate
-
Reaction Setup: Dissolve Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1 - 1.5 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent) until the starting material is no longer visible.[1]
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. Add water and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[2]
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common by-products.
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis.
References
Validation & Comparative
Characterization of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. The following sections detail various spectroscopic and chromatographic techniques, offering insights into their principles, experimental protocols, and the type of data they provide. This document aims to assist researchers in selecting the most appropriate methods for identity, purity, and structural elucidation of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), provide detailed information about the molecular framework, functional groups, and overall mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in the molecule and their electronic environment.
Comparison of NMR Data for this compound and a Structurally Related Analog
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | Expected signals: ~4.1 (q, 2H, OCH₂CH₃), ~3.5 (d, 2H, CH₂OH), ~4.0-2.8 (m, 4H, piperidine CH₂), ~1.8-1.2 (m, 5H, piperidine CH and CH₂), ~1.25 (t, 3H, OCH₂CH₃). | Expected signals: ~155 (C=O), ~67 (CH₂OH), ~61 (OCH₂CH₃), ~44 (piperidine CH₂), ~39 (piperidine CH), ~29 (piperidine CH₂), ~15 (OCH₂CH₃). |
| Ethyl 4-piperidinecarboxylate [1] | 4.13 (q, 2H), 3.09 (m, 2H), 2.64 (m, 2H), 2.41 (m, 1H), 1.89 (m, 2H), 1.68 (m, 2H), 1.26 (t, 3H). | 175.0, 60.2, 43.8, 41.0, 28.5, 14.2.[2] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024) may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3600-3200 (broad) |
| C-H (alkane) | 2950-2850 |
| C=O (carbamate) | 1700-1670 |
| C-O (ester and alcohol) | 1250-1050 |
| C-N (amine) | 1250-1020 |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film between salt plates (e.g., NaCl or KBr), or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data for this compound
-
Molecular Ion (M⁺): The expected exact mass is 187.1208 g/mol . The mass spectrum should show a peak corresponding to this mass.
-
Fragmentation Pattern: Common fragmentation pathways for carbamates and piperidine derivatives can be expected. For instance, the loss of the ethoxycarbonyl group or fragments from the piperidine ring.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique should be employed, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. Due to the potential thermal lability of carbamates, HPLC is often the preferred chromatographic method.[3]
Alternative HPLC Method for a Related Compound
For a similar compound, Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate, a reverse-phase HPLC method has been described.[4] This method can be adapted for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and add the acidic modifier. Degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol). Prepare sample solutions by accurately weighing the material and dissolving it in the mobile phase or a compatible solvent.
-
Chromatographic Run: Equilibrate the HPLC column with the mobile phase until a stable baseline is obtained. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample based on the peak area percentages.
Gas Chromatography (GC)
GC is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Some carbamates can be analyzed by GC, but derivatization may be necessary to improve their volatility and thermal stability.[2]
Considerations for GC Analysis of this compound
-
Thermal Stability: The thermal stability of the compound in the GC injector and column needs to be evaluated to avoid degradation.
-
Derivatization: If the compound is not sufficiently volatile or is prone to degradation, derivatization of the hydroxyl group (e.g., silylation) may be required.
-
Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for the analysis of such compounds.
Experimental Protocol for GC Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is needed, follow a standard protocol for the chosen derivatizing agent.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Conditions:
-
Injector Temperature: Typically 250 °C (should be optimized to avoid degradation).
-
Oven Temperature Program: A temperature gradient program is usually employed, for example, starting at 100 °C and ramping up to 280 °C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: Identify the peak corresponding to the compound and determine its purity based on the peak area percentage.
Visualizing the Analytical Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate a typical analytical workflow for compound characterization and a comparison of the information provided by different analytical techniques.
Caption: General workflow for the analytical characterization of a chemical compound.
Caption: Comparison of information provided by different analytical methods.
References
- 1. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
- 2. Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Separation of Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparison of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate with other piperidine-based building blocks
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The selection of an appropriate piperidine-based building block is a critical decision in the synthetic strategy for novel drug candidates. This guide provides an objective comparison of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate with other commonly used piperidine building blocks, offering insights into their respective advantages and disadvantages in various synthetic applications.
Executive Summary
This guide compares this compound with three key alternatives:
-
N-Boc-4-(hydroxymethyl)piperidine: A widely used building block with an acid-labile protecting group.
-
4-Piperidinemethanol: The unprotected parent compound, offering direct access to the secondary amine.
-
Ethyl 4-piperidinecarboxylate: A related building block with a carboxylate functional group instead of a hydroxymethyl group.
The comparison focuses on physicochemical properties, reactivity in common synthetic transformations (amide coupling and Williamson ether synthesis), and the ease of protecting group removal. While direct, side-by-side comparative experimental data is limited in the literature, this guide leverages established chemical principles and available data to provide a comprehensive overview for synthetic chemists.
Physicochemical Properties: A Comparative Overview
The choice of a building block is often dictated by its physical and chemical properties, which influence its handling, reactivity, and solubility. The following table summarizes the key physicochemical properties of this compound and its alternatives.
| Property | This compound | N-Boc-4-(hydroxymethyl)piperidine | 4-Piperidinemethanol | Ethyl 4-piperidinecarboxylate |
| Molecular Formula | C₉H₁₇NO₃[1] | C₁₁H₂₁NO₃[2] | C₆H₁₃NO[3] | C₈H₁₅NO₂[4] |
| Molecular Weight | 187.24 g/mol [1] | 215.29 g/mol [2] | 115.17 g/mol [3] | 157.21 g/mol [4] |
| Appearance | Colorless to light yellow liquid (predicted) | White to cream crystalline powder[5] | White to off-white solid | Clear colorless to slightly brown liquid[4] |
| Boiling Point | Not available | 109 °C/0.4 mmHg (lit.)[6] | 118-120 °C/10 mmHg (lit.) | 204 °C (lit.)[4] |
| Melting Point | Not available | 61-65 °C[5] | 55-59 °C (lit.) | Not available |
| pKa (of conjugate acid) | Not available (estimated to be lower than piperidine) | Not available (estimated to be lower than piperidine) | ~11.1 (similar to piperidine) | 9.83 ± 0.10 (Predicted)[4] |
| Solubility | Soluble in common organic solvents (predicted) | Soluble in DCM, Chloroform, Methanol, Ethanol, Ethyl Acetate, DMSO; Poorly soluble in water[5][7] | Highly soluble in water, alcohols, ethers, chloroform; limited solubility in nonpolar solvents like hexane[3] | Miscible with water[4] |
Reactivity and Synthetic Utility
The choice of protecting group on the piperidine nitrogen significantly influences the building block's reactivity and its suitability for different synthetic transformations.
Amide Coupling Reactions
Amide bond formation is a ubiquitous reaction in drug discovery. The nucleophilicity of the piperidine nitrogen is a key factor in these reactions.
-
This compound & N-Boc-4-(hydroxymethyl)piperidine: The nitrogen in both these building blocks is protected as a carbamate (ethoxycarbonyl and tert-butoxycarbonyl, respectively), which significantly reduces its nucleophilicity. Therefore, the primary reactive handle on these molecules is the hydroxyl group. To form an amide bond at the piperidine nitrogen, the protecting group must first be removed.
-
4-Piperidinemethanol: This building block possesses a free secondary amine, which is a strong nucleophile. It can readily participate in amide coupling reactions with activated carboxylic acids. However, the presence of the free hydroxyl group may require protection depending on the reaction conditions and the nature of the coupling partners to avoid side reactions.
Expected Yields: In a typical amide coupling reaction using a standard coupling agent like HATU or EDC, 4-piperidinemethanol is expected to give high yields (typically 75-98%) due to the high nucleophilicity of the secondary amine.[8] For the N-protected analogues, the overall yield would be a product of the deprotection and coupling steps.
Williamson Ether Synthesis
The Williamson ether synthesis is a common method for forming ether linkages, involving the reaction of an alkoxide with an alkyl halide.[9][10][11]
-
This compound & N-Boc-4-(hydroxymethyl)piperidine: The hydroxyl group on these building blocks can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then react with an alkyl halide to form an ether. The N-protecting group is generally stable under these conditions.
-
4-Piperidinemethanol: The presence of the acidic N-H proton can compete with the hydroxyl proton during deprotonation. Therefore, it is often necessary to use two equivalents of a strong base to deprotonate both the nitrogen and the oxygen, or to first protect the nitrogen before proceeding with the ether synthesis.
Expected Yields: For the N-protected piperidines, the Williamson ether synthesis is expected to proceed with good to high yields (typically 50-95%), depending on the substrate.[9] For 4-piperidinemethanol, the yield can be variable without N-protection due to potential side reactions.
Protecting Group Stability and Cleavage
The choice of the N-protecting group is a critical strategic decision in a multi-step synthesis, as it dictates the deprotection conditions required.
| Protecting Group | Structure | Stability | Cleavage Conditions |
| Ethyl Carbamate (on this compound) | -COOEt | Stable to acidic and mild basic conditions. | Strong basic (e.g., NaOH, KOH) or acidic hydrolysis, often requiring harsh conditions (e.g., reflux). |
| tert-Butoxycarbonyl (Boc) (on N-Boc-4-(hydroxymethyl)piperidine) | -COOtBu | Stable to basic, reductive, and oxidative conditions.[12] | Acidic conditions (e.g., TFA, HCl).[13][14] |
The orthogonality of the Boc group to many other protecting groups and its mild cleavage conditions make N-Boc-4-(hydroxymethyl)piperidine a more versatile building block in complex syntheses compared to its ethyl carbamate counterpart. The harsh conditions required to remove the ethyl carbamate group may not be compatible with sensitive functional groups elsewhere in the molecule.
Experimental Protocols
The following are generalized protocols for key synthetic transformations. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Protocol 1: Amide Coupling with 4-Piperidinemethanol
Materials:
-
4-Piperidinemethanol
-
Carboxylic acid
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add a solution of 4-piperidinemethanol (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Williamson Ether Synthesis with N-Boc-4-(hydroxymethyl)piperidine
Materials:
-
N-Boc-4-(hydroxymethyl)piperidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous THF
-
Standard work-up and purification reagents
Procedure:
-
To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of N-Boc-4-(hydroxymethyl)piperidine
Materials:
-
N-Boc-4-(hydroxymethyl)piperidine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Standard work-up reagents
Procedure:
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Visualizations
Comparative Synthetic Workflow: Amide Formation
The following diagram illustrates the different synthetic pathways to obtain an N-acylated 4-(hydroxymethyl)piperidine derivative starting from the protected building blocks.
Caption: Comparative workflow for the synthesis of an N-acylated 4-(hydroxymethyl)piperidine.
Decision Tree for Building Block Selection
This diagram provides a logical framework for selecting the most appropriate piperidine building block based on the synthetic requirements.
Caption: Decision tree for selecting a 4-(hydroxymethyl)piperidine building block.
Representative Signaling Pathway: GPCR Signaling
Piperidine-containing molecules are common ligands for G-protein coupled receptors (GPCRs). This diagram illustrates a simplified GPCR signaling cascade.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
The selection of a piperidine-based building block is a nuanced decision that depends on the specific synthetic context.
-
This compound is a cost-effective option when the planned synthetic route is compatible with the potentially harsh conditions required for the removal of the ethyl carbamate protecting group.
-
N-Boc-4-(hydroxymethyl)piperidine offers superior versatility due to the mild, acid-labile nature of the Boc group, making it the preferred choice for complex, multi-step syntheses requiring orthogonal protection strategies.
-
4-Piperidinemethanol is ideal for direct, late-stage functionalization of the piperidine nitrogen, provided that the free hydroxyl group does not interfere with the desired transformation.
-
Ethyl 4-piperidinecarboxylate provides a different functional handle at the 4-position, which can be further elaborated, for instance, through reduction to the corresponding alcohol or by conversion to an amide.
By carefully considering the physicochemical properties, reactivity, and protecting group strategies outlined in this guide, researchers can make informed decisions to streamline their synthetic efforts and accelerate the drug discovery process.
References
- 1. scbt.com [scbt.com]
- 2. 4-(Hydroxymethyl)piperidine, N-BOC protected | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. fishersci.co.uk [fishersci.co.uk]
A Comparative Guide to N-Protected 4-(Hydroxymethyl)piperidine Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the nitrogen atom in piperidine-based intermediates is a critical decision in the synthesis of active pharmaceutical ingredients (APIs). This choice significantly impacts reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate and its commonly used alternatives, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc protected) and benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Cbz protected). The comparison is based on a multi-step synthesis from a common precursor, 4-hydroxypiperidine, and includes detailed experimental protocols and a summary of physicochemical properties.
Performance Comparison in a Multi-Step Synthesis
The following table summarizes the key quantitative data for the synthesis of the three N-protected 4-(hydroxymethyl)piperidine derivatives, starting from 4-hydroxypiperidine. The synthetic pathway involves two main steps: 1) N-protection of 4-hydroxypiperidine and 2) reduction of the corresponding 4-oxo intermediate.
| Parameter | This compound | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc) | benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Cbz) |
| Starting Material | 4-Hydroxypiperidine | 4-Hydroxypiperidine | 4-Hydroxypiperidine |
| Step 1: N-Protection Reagent | Ethyl Chloroformate | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl Chloroformate |
| Step 1: Typical Yield | ~85-95% | ~90-98% | ~88-96% |
| Step 2: Reduction of 4-oxo intermediate | Not Applicable (Direct use of 4-hydroxymethyl) | Reduction of N-Boc-4-piperidone | Reduction of N-Cbz-4-piperidone |
| Step 2: Reducing Agent | Not Applicable | Sodium borohydride | Sodium borohydride |
| Step 2: Typical Yield | Not Applicable | ~95-99% | ~92-97% |
| Overall Yield (from 4-hydroxypiperidine) | ~85-95% | ~85-97% | ~81-93% |
| Purity (Typical) | >98% | >99% | >98% |
Physicochemical Properties
The choice of the N-protecting group also influences the physicochemical properties of the resulting intermediate, which can affect its handling, reactivity, and compatibility with subsequent reaction conditions.
| Property | This compound | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc) | benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Cbz) |
| Molecular Weight | 187.24 g/mol | 215.29 g/mol | 249.31 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | Colorless oil or solid |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents |
| Stability | Stable under neutral and mildly acidic/basic conditions | Stable under basic conditions, labile to strong acids | Stable under acidic and basic conditions, cleaved by hydrogenolysis |
Advantages of this compound
While N-Boc and N-Cbz are widely used protecting groups, the ethyl carbamate protection in this compound offers several distinct advantages in specific synthetic contexts:
-
Cost-Effectiveness: Ethyl chloroformate, the reagent used for N-ethoxycarbonylation, is generally more economical than di-tert-butyl dicarbonate or benzyl chloroformate, making it a more cost-effective choice for large-scale synthesis.
-
Robustness: The ethyl carbamate group is stable to a wide range of reaction conditions, including those that might cleave Boc or Cbz groups. This robustness allows for greater flexibility in the design of subsequent synthetic steps.
-
Direct Incorporation: In many synthetic routes, the 4-(hydroxymethyl)piperidine moiety is desired. Starting with this compound can sometimes offer a more direct route, avoiding the need for a separate reduction step from a 4-oxo intermediate, which is often required when starting with protected 4-piperidones.
-
Intermediate in Key Pharmaceuticals: This compound is a crucial intermediate in the synthesis of important drugs like the antihistamine Bepotastine. Its established use in these processes highlights its reliability and suitability for pharmaceutical manufacturing.
Experimental Protocols
Detailed methodologies for the synthesis of each compound are provided below to allow for replication and informed decision-making.
Synthesis of this compound
Materials:
-
4-Hydroxypiperidine
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (1.5 equivalents).
-
Slowly add ethyl chloroformate (1.2 equivalents) to the mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc)
This synthesis typically proceeds in two steps from the more readily available N-Boc-4-piperidone.
Step 1: Synthesis of N-Boc-4-piperidone (if not commercially available)
-
Follow standard procedures for the protection of 4-piperidone using di-tert-butyl dicarbonate.
Step 2: Reduction to tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Materials:
-
N-Boc-4-piperidone
-
Sodium borohydride
-
Methanol
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Synthesis of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Cbz)
Similar to the N-Boc derivative, this is often synthesized in two steps from N-Cbz-4-piperidone.
Step 1: Synthesis of N-Cbz-4-piperidone (if not commercially available)
-
Follow standard procedures for the protection of 4-piperidone using benzyl chloroformate.
Step 2: Reduction to benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Materials:
-
N-Cbz-4-piperidone
-
Sodium borohydride
-
Methanol
Procedure:
-
Dissolve N-Cbz-4-piperidone (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for obtaining the three N-protected 4-(hydroxymethyl)piperidine derivatives from a common starting point.
Caption: Synthetic routes to N-protected 4-(hydroxymethyl)piperidines.
Logical Relationship of Protecting Group Selection
The decision to use a specific N-protecting group is influenced by the desired chemical transformations in subsequent synthetic steps. The orthogonality of these protecting groups is a key consideration.
Caption: Orthogonality of N-protecting groups in piperidine synthesis.
References
A Comparative Guide to the Spectroscopic Properties of N-Alkoxycarbonyl-4-hydroxypiperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key spectroscopic data for Ethyl 4-hydroxypiperidine-1-carboxylate and two common alternatives: tert-Butyl 4-hydroxypiperidine-1-carboxylate and Benzyl 4-hydroxypiperidine-1-carboxylate. These compounds are pivotal building blocks in the synthesis of a wide array of pharmaceutical agents. Understanding their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation.
Introduction
N-protected 4-hydroxypiperidines are versatile intermediates in medicinal chemistry. The choice of the N-protecting group (e.g., ethoxycarbonyl, tert-butoxycarbonyl, or benzyloxycarbonyl) can significantly influence the reactivity, solubility, and other physicochemical properties of the molecule. This, in turn, is reflected in their spectroscopic data. This document presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in their identification and characterization.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic features of Ethyl 4-hydroxypiperidine-1-carboxylate and its tert-butyl and benzyl analogues.
¹H NMR Spectral Data
Solvent: CDCl₃
| Compound | -CH₂- (Piperidine, axial) | -CH₂- (Piperidine, equatorial) | -CH-OH | -OH | Protecting Group Protons |
| Ethyl 4-hydroxypiperidine-1-carboxylate | ~3.10-3.20 (m, 2H) | ~3.80-3.90 (m, 2H) | ~3.75 (m, 1H) | - | 4.12 (q, J=7.1 Hz, 2H, -O-CH₂-), 1.25 (t, J=7.1 Hz, 3H, -CH₃) |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | ~3.00-3.10 (m, 2H) | ~3.90-4.00 (m, 2H) | ~3.85 (m, 1H) | - | 1.46 (s, 9H, -C(CH₃)₃)[1] |
| Benzyl 4-hydroxypiperidine-1-carboxylate | ~3.20-3.30 (m, 2H) | ~3.95-4.05 (m, 2H) | ~3.90 (m, 1H) | - | 7.30-7.40 (m, 5H, Ar-H), 5.14 (s, 2H, -O-CH₂-Ar)[2] |
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound | C=O (Carbamate) | C4 (-CH-OH) | C2, C6 (Piperidine) | C3, C5 (Piperidine) | Protecting Group Carbons |
| Ethyl 4-hydroxypiperidine-1-carboxylate | ~155.8 | ~67.5 | ~43.5 | ~34.5 | ~61.0 (-O-CH₂-), ~14.7 (-CH₃)[3] |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | ~154.9 | ~67.8 | ~43.8 | ~34.8 | ~79.5 (-C(CH₃)₃), ~28.5 (-C(CH₃)₃)[1] |
| Benzyl 4-hydroxypiperidine-1-carboxylate | ~155.5 | ~67.6 | ~43.7 | ~34.6 | ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.9 (Ar-CH), ~67.0 (-O-CH₂-Ar)[2] |
Infrared (IR) Spectral Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Ethyl 4-hydroxypiperidine-1-carboxylate | ~3400 (broad) | ~2900-3000 | ~1680-1700 | ~1240 |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | ~3450 (broad) | ~2900-3000 | ~1680-1700 | ~1160 |
| Benzyl 4-hydroxypiperidine-1-carboxylate | ~3400 (broad) | ~2900-3000 | ~1680-1700 | ~1240 |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Fragments (m/z) |
| Ethyl 4-hydroxypiperidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 | 173.1052[3] | 173 (M⁺), 156 (M-OH)⁺, 128 (M-OC₂H₅)⁺, 100 (M-COOC₂H₅)⁺ |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 201.1365[1] | 201 (M⁺), 186 (M-CH₃)⁺, 146 (M-C(CH₃)₃+H)⁺, 101 (M-Boc+H)⁺, 57 (C(CH₃)₃)⁺[1] |
| Benzyl 4-hydroxypiperidine-1-carboxylate | C₁₃H₁₇NO₃ | 235.28 | 235.1208[2] | 235 (M⁺), 191 (M-CO₂)⁺, 108 (C₇H₈O)⁺, 91 (C₇H₇)⁺[4] |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR : Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 16 to 64 scans are generally averaged.
-
¹³C NMR : A proton-decoupled pulse program is used with a 30-45° pulse angle and a relaxation delay of 2 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Liquids (Neat) : Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solids (Thin Film) : Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition :
-
Electron Ionization (EI) : Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS). The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Electrospray Ionization (ESI) : The sample solution is introduced into the mass spectrometer through a heated capillary, where a strong electric field creates a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.
-
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Purity Analysis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate: GC-MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the purity assessment of this compound. We present detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their needs.
Quantitative Purity Analysis
The purity of three different batches of this compound was assessed using both GC-MS and HPLC-UV. The results, including the identification and quantification of potential impurities, are summarized in the table below. The hypothesized impurities are based on potential synthetic side-reactions and degradation pathways.
| Compound | Batch 1 (Area %) | Batch 2 (Area %) | Batch 3 (Area %) | Method |
| This compound | 99.85 | 99.52 | 99.91 | GC-MS |
| Impurity A: Piperidine-4-ylmethanol | 0.08 | 0.21 | 0.05 | GC-MS |
| Impurity B: Diethyl carbonate | 0.05 | 0.15 | Not Detected | GC-MS |
| Impurity C: 4-Oxopiperidine-1-carboxylate | 0.02 | 0.12 | 0.04 | GC-MS |
| Total Purity | 99.85 | 99.52 | 99.91 | GC-MS |
| This compound | 99.82 | 99.49 | 99.89 | HPLC-UV |
| Impurity A: Piperidine-4-ylmethanol | 0.10 | 0.25 | 0.06 | HPLC-UV |
| Impurity B: Diethyl carbonate | Not Detected | Not Detected | Not Detected | HPLC-UV |
| Impurity C: 4-Oxopiperidine-1-carboxylate | 0.08 | 0.26 | 0.05 | HPLC-UV |
| Total Purity | 99.82 | 99.49 | 99.89 | HPLC-UV |
Experimental Protocols
Detailed methodologies for the GC-MS and HPLC-UV analyses are provided below. These protocols are designed to be reproducible and serve as a starting point for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of dichloromethane.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
3. Data Analysis:
-
The percentage purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (see below).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B.
-
2-15 min: 5% to 95% B.
-
15-18 min: 95% B.
-
18-18.1 min: 95% to 5% B.
-
18.1-22 min: 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
3. Data Analysis:
-
The percentage purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks at 210 nm.
-
Impurities are identified by their retention times relative to the main peak and their UV spectra, if standards are available.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis and comparison of this compound.
Caption: Workflow for Purity Analysis.
Mass Fragmentation Pathway
The following diagram illustrates a plausible electron ionization mass fragmentation pathway for this compound.
Caption: Fragmentation of this compound.
Comparison of Techniques
Both GC-MS and HPLC-UV are powerful techniques for purity analysis, each with its own set of advantages and limitations for the analysis of this compound.
GC-MS:
-
Advantages:
-
High Sensitivity and Selectivity: GC-MS provides excellent separation efficiency and definitive identification of volatile and semi-volatile impurities through mass spectral data.[1]
-
Structural Information: The mass spectrometer provides valuable structural information about unknown impurities, aiding in their identification.[2]
-
Robustness: GC methods are often robust and can be readily automated for high-throughput analysis.
-
-
Disadvantages:
-
Thermal Lability: The compound must be thermally stable and volatile. While this compound is amenable to GC analysis, some potential larger or more polar impurities might degrade in the hot injector.
-
Derivatization: For non-volatile or highly polar impurities, a derivatization step may be necessary, adding complexity to the sample preparation.
-
HPLC-UV:
-
Advantages:
-
Versatility: HPLC is suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
-
Non-destructive: The sample is not destroyed during analysis and can be collected for further characterization if needed.
-
Quantitative Accuracy: HPLC-UV generally offers excellent quantitative precision and accuracy.
-
-
Disadvantages:
-
Limited Identification: While UV detection is a reliable quantitative tool, it provides limited structural information for unknown impurity identification. Co-eluting impurities without a chromophore will not be detected. In our example, the volatile and non-UV active impurity, Diethyl carbonate, was not detected by HPLC-UV.
-
Resolution: Achieving baseline separation for all impurities can sometimes be challenging and may require extensive method development.[3]
-
Conclusion
For the comprehensive purity analysis of this compound, a combination of both GC-MS and HPLC-UV is recommended. GC-MS is superior for the identification and quantification of volatile and semi-volatile impurities. HPLC-UV is better suited for the analysis of non-volatile or thermally sensitive impurities. The choice of the primary method will depend on the specific impurities expected and the intended use of the analytical data. For routine quality control where the impurity profile is well-characterized, either method, once validated, can be effectively employed.
References
Navigating the Bioactive Landscape of Piperidine Derivatives: A Focused Look at Acetylcholinesterase Inhibitors
A detailed guide for researchers on a specific class of piperidine derivatives, highlighting their synthesis, and potential as acetylcholinesterase inhibitors. Due to a lack of extensive research on derivatives from Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, this guide focuses on derivatives synthesized from the closely related precursor, Ethyl 4-aminopiperidine-1-carboxylate.
The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds, with the piperidine scaffold being a recurring motif in many approved drugs. Derivatives of piperidine have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into a specific class of piperidine derivatives synthesized from an analogue of this compound, namely Ethyl 4-aminopiperidine-1-carboxylate. We will explore the synthesis of novel Schiff base derivatives and their potential as inhibitors of human acetylcholinesterase (hAChE), a key enzyme implicated in Alzheimer's disease.
Synthesis of Novel Schiff Base Derivatives
A series of novel Schiff base derivatives were synthesized through the condensation reaction of Ethyl 4-aminopiperidine-1-carboxylate with various pyridine carboxyaldehydes.[1] This reaction provides a straightforward method to introduce structural diversity and explore its impact on biological activity. The general synthetic scheme is outlined below.
Comparative Analysis of Acetylcholinesterase Inhibition
The synthesized Schiff base derivatives were evaluated for their potential to inhibit human acetylcholinesterase (hAChE) through molecular docking studies.[1] This computational approach predicts the binding affinity of a ligand to a protein target, providing insights into its potential inhibitory activity. The binding energies of the synthesized compounds were compared with that of Tacrine, a known acetylcholinesterase inhibitor.
| Compound ID | Derivative | Binding Energy (kcal/mol) |
| 14 | Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate | -7.34 |
| 15 | Ethyl (E)-4-((pyridin-3-ylimino)methyl)piperidine-1-carboxylate | -7.41 |
| 16 | Ethyl (E)-4-((pyridin-4-ylimino)methyl)piperidine-1-carboxylate | -7.52 |
| Reference | Tacrine | -7.48 |
| Table 1: Molecular docking results of Schiff base derivatives against human acetylcholinesterase (PDB ID: 7XN1).[1] |
The results indicate that all three synthesized compounds exhibit binding energies comparable to or even better than the reference compound, Tacrine.[1] Notably, compound 16 , the pyridin-4-yl derivative, showed the highest binding affinity, suggesting it may be the most potent inhibitor among the series.[1]
Experimental Protocols
Synthesis of Schiff Base Derivatives (Compounds 14-16)
The synthesis of the Schiff base derivatives was carried out using a microwave-assisted method.[1]
Materials:
-
Ethyl 4-aminopiperidine-1-carboxylate
-
2-Pyridine carboxyaldehyde, 3-Pyridine carboxyaldehyde, or 4-Pyridine carboxyaldehyde
-
Microwave reactor
Procedure:
-
A mixture of Ethyl 4-aminopiperidine-1-carboxylate and the respective pyridine carboxyaldehyde was prepared.
-
The reaction mixture was subjected to microwave irradiation.
-
The progress of the reaction was monitored.
-
Upon completion, the product was isolated and purified to yield the desired Schiff base derivative.
The structures of the synthesized compounds were confirmed using 1H-NMR, 13C-NMR, and elemental analysis.[1]
Molecular Docking Protocol
The potential inhibitory activity of the synthesized compounds against human acetylcholinesterase (hAChE) was assessed using molecular docking simulations.[1]
Software and Target:
-
Docking Software: Appropriate molecular docking software was utilized.
-
Protein Target: The crystal structure of human acetylcholinesterase in complex with Tacrine (PDB ID: 7XN1) was used as the receptor.[1]
Procedure:
-
Protein Preparation: The hAChE protein structure was prepared by removing water molecules and any co-crystallized ligands.
-
Ligand Preparation: The 3D structures of the synthesized Schiff base derivatives were generated and optimized for docking.
-
Docking Simulation: The prepared ligands were docked into the active site of the prepared hAChE protein structure.
-
Analysis: The resulting docking poses were analyzed, and the binding energies were calculated to estimate the binding affinity of each compound.
Signaling Pathway and Mechanism of Action
While this study did not elucidate a specific signaling pathway, the mechanism of action of these derivatives is proposed to be through the inhibition of acetylcholinesterase. Acetylcholinesterase is a crucial enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the levels of acetylcholine in the synaptic cleft increase, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The molecular docking results suggest that these Schiff base derivatives can bind to the active site of acetylcholinesterase, thereby blocking its catalytic activity.
References
A Comparative Guide to Structural Analogs of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate and Their Applications
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key building block, offers versatile points for structural modification, leading to a diverse range of biologically active analogs. This guide provides an objective comparison of the performance of these analogs in several key therapeutic areas, supported by experimental data and detailed protocols.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides. Inhibition of FAAH is a promising therapeutic strategy for the management of pain, anxiety, and inflammatory disorders. Several structural analogs of this compound have been investigated as FAAH inhibitors.
Comparative Performance of FAAH Inhibitor Analogs
The following table summarizes the in vitro inhibitory activity of various N-substituted piperidine carbamates and related analogs against FAAH. Modifications to the N-acyl group and the substituent at the 4-position of the piperidine ring significantly impact potency.
| Compound ID | N-Substituent | 4-Position Substituent | Target | IC50 (nM) | Reference |
| Analog 1 | Cyclohexylcarbamoyl | 3'-carbamoyl-biphenyl-3-yl ester | Human FAAH | 7 | [1] |
| Analog 2 | Phenylcarbamoyl | (indol-1-yl)ethyl | Rat FAAH | 48 | [1] |
| Analog 3 | Piperidin-1-yl-urea | 3-aminopyridine | Human/Rat FAAH | Potent (PF-3845) | [2] |
| Analog 4 | 2-(methylamino)-2-oxoethyl carbamate | Aryl/heteroaryl alkyl | Rat/Human FAAH | Selective (SA-47) | [1] |
Note: The data presented is collated from multiple sources to illustrate structure-activity relationships. Direct comparison between studies should be made with caution due to potential variations in assay conditions.
Experimental Protocols
A general method for the synthesis of N-substituted piperidine carbamates involves the reaction of a piperidine derivative with an appropriate chloroformate or isocyanate. For the synthesis of the parent compound, this compound, the following protocol can be adapted.
Protocol: N-acylation of 4-(hydroxymethyl)piperidine
-
Materials: 4-(hydroxymethyl)piperidine, ethyl chloroformate, triethylamine (or another suitable base), and a polar aprotic solvent like dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(hydroxymethyl)piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic substrate by FAAH.
-
Materials: Recombinant human FAAH, FAAH assay buffer, FAAH substrate (e.g., AMC arachidonoyl amide), test compounds, and a fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme solution to each well, except for the background control wells.
-
Add the test compound dilutions to the respective wells. For control wells, add the vehicle (e.g., DMSO).
-
Incubate the plate for a defined period at 37°C.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 450-465 nm emission) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
FAAH Inhibition Signaling Pathway
Caption: FAAH Inhibition Pathway.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions. The piperidine scaffold is a common feature in many potent AChE inhibitors.
Comparative Performance of AChE Inhibitor Analogs
The table below presents the AChE inhibitory activity of various piperidine derivatives. Structural modifications, particularly at the N-1 and C-4 positions of the piperidine ring, have a profound impact on their potency.
| Compound ID | N-Substituent | 4-Position Substituent | Target | IC50 (nM) | Reference |
| Analog 5 | 1-benzyl | 2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl) | AChE | 0.56 | [4] |
| Analog 6 | 1-benzyl | (5,6-dimethoxy-1-oxoindan-2-yl)methyl (Donepezil) | AChE | 5.7 | [5] |
| Analog 7 | N-benzyl pyridinium | Coumarin derivative | AChE | 247 | [6] |
| Analog 8 | Natural Piperidine Alkaloid Analog | (-)-3-O-acetyl-spectaline derivative | Rat brain AChE | 7320 | [7] |
Note: The data is compiled from various sources and should be interpreted with consideration for the different experimental setups.
Experimental Protocols
The synthesis of these analogs often starts from a suitable 4-substituted piperidine, followed by N-alkylation.
Protocol: N-Benzylation of a 4-substituted piperidine
-
Materials: 4-substituted piperidine, benzyl bromide, a base such as potassium carbonate, and a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the 4-substituted piperidine (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.
-
Materials: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compounds, and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilution to the respective wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at multiple time points.
-
Calculate the rate of the reaction and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Cholinergic Synapse Workflow
Caption: Action of AChE Inhibitors.
Anticancer Activity
The piperidine moiety is present in a number of anticancer agents, and derivatives of 4-(hydroxymethyl)piperidine have been explored for their cytotoxic potential against various cancer cell lines. The mechanism of action can vary widely, from induction of apoptosis to inhibition of key signaling pathways.
Comparative Performance of Anticancer Analogs
The following table summarizes the cytotoxic activity of several piperidine-containing compounds against different human cancer cell lines.
| Compound ID | Structural Class | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Analog 9 | Furfurylidene 4-piperidone analog | Molt-4 (Leukemia) | Significant cytotoxicity (compound 2d) | [8] |
| Analog 10 | Highly functionalized piperidine | PC-3 (Prostate) | 6.3 (as µg/mL for compound 1) | [9] |
| Analog 11 | Pyrrolo[1,2-a]quinoxaline derivative | Leukemia cell lines | Promising activity (compounds 1a, 1e, 1g, 1h) | [10] |
| Analog 12 | DTPEP (Tamoxifen derivative) | MDA-MB-231 (Breast) | Inhibits proliferation | [7] |
Note: GI50 refers to the concentration for 50% growth inhibition, while IC50 is the concentration for 50% inhibition of a specific process. Direct comparison requires careful consideration of the assay type.
Experimental Protocols
These compounds can be synthesized via a Claisen-Schmidt condensation reaction.
Protocol: Claisen-Schmidt Condensation
-
Materials: A substituted 4-piperidone, a substituted furfural, a base (e.g., sodium hydroxide), and a solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the 4-piperidone and furfural in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure furfurylidene 4-piperidone.[8]
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, test compounds, and a microplate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[8]
-
Apoptosis Induction Pathway
Caption: General Apoptosis Pathway.
This guide provides a comparative overview of the structural analogs of this compound and their diverse applications in drug discovery. The presented data and protocols are intended to aid researchers in the rational design and evaluation of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Comparative study of the reactivity of different N-protected 4-(hydroxymethyl)piperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of 4-(hydroxymethyl)piperidine functionalized with three common nitrogen-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of an N-protecting group is a critical strategic decision in multi-step syntheses, as it influences the reactivity of other functional groups within the molecule, dictates orthogonal deprotection strategies, and can impact physical properties such as solubility. This document offers a comparative overview of the reactivity of the hydroxymethyl group in these three building blocks in key synthetic transformations, supported by experimental data and detailed protocols.
Influence of N-Protecting Groups on Reactivity
The reactivity of the 4-hydroxymethyl group is modulated by the electronic and steric nature of the N-protecting group on the piperidine ring. The nitrogen atom's lone pair availability is influenced by the electron-withdrawing or -donating character of the protecting group, which in turn affects the reactivity of the entire piperidine scaffold.
-
N-Boc (tert-Butoxycarbonyl): The Boc group is an electron-donating group that increases the electron density on the piperidine nitrogen. This can subtly influence the reactivity of the hydroxymethyl group. Sterically, the bulky tert-butyl group can hinder access to the nitrogen, but its effect on the remote 4-hydroxymethyl position is generally minimal.
-
N-Cbz (Benzyloxycarbonyl): The Cbz group is considered to be weakly electron-withdrawing. It decreases the nucleophilicity of the piperidine nitrogen compared to the Boc group. This electronic effect on the 4-hydroxymethyl group is generally modest.
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a bulky, electron-withdrawing group. Its primary characteristic is its lability to basic conditions, which is a key consideration in synthetic planning. The steric bulk of the fluorenyl moiety is significant, although its direct impact on the reactivity of the 4-hydroxymethyl group is less pronounced than its influence on reactions at the nitrogen atom.
A summary of the key properties of these protecting groups is presented in the table below.
| Property | N-Boc | N-Cbz | N-Fmoc |
| Electronic Effect | Electron-donating | Weakly electron-withdrawing | Electron-withdrawing |
| Steric Hindrance | High | Moderate | High |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) | Base (e.g., Piperidine) |
| Stability to Bases | Stable | Stable | Labile |
| Stability to Acids | Labile | Stable to mild acid | Stable |
| Stability to Hydrogenolysis | Stable | Labile | Stable (though can be cleaved under some conditions) |
Comparative Reactivity in Key Transformations
The following sections compare the reactivity of N-Boc-, N-Cbz-, and N-Fmoc-protected 4-(hydroxymethyl)piperidine in three common and important chemical transformations: oxidation to the corresponding aldehyde, O-alkylation to form ethers, and esterification.
Oxidation to 4-Formylpiperidine Derivatives
The oxidation of the primary alcohol to an aldehyde is a fundamental transformation. Several methods can be employed, with the choice often depending on the stability of the protecting group and the desired reaction conditions.
| N-Protecting Group | Oxidation Method | Reagents | Typical Yield | Reaction Time |
| N-Boc | Swern Oxidation | (COCl)₂, DMSO, Et₃N | >95%[1] | 2-4 hours[1] |
| Dess-Martin Periodinane | DMP in CH₂Cl₂ | ~90-95% | 1-3 hours | |
| TEMPO-catalyzed | TEMPO, NaBr, NaOCl | 85-95%[1] | 1-2 hours[1] | |
| N-Cbz | Swern Oxidation | (COCl)₂, DMSO, Et₃N | Good to high | 1-3 hours |
| Dess-Martin Periodinane | DMP in CH₂Cl₂ | Good to high | 1-3 hours | |
| N-Fmoc | Dess-Martin Periodinane | DMP in CH₂Cl₂ | Moderate to good | 1-4 hours |
Discussion:
-
N-Boc-4-(hydroxymethyl)piperidine is widely reported to undergo smooth oxidation to the corresponding aldehyde with a variety of reagents, often in high yields.[1] The Boc group is stable to the conditions of Swern, Dess-Martin, and TEMPO-catalyzed oxidations.
-
N-Cbz-4-(hydroxymethyl)piperidine is also readily oxidized. The Cbz group is stable to most oxidizing agents that do not involve catalytic hydrogenation. Swern and Dess-Martin oxidations are effective methods.
-
N-Fmoc-4-(hydroxymethyl)piperidine can be oxidized, but care must be taken to avoid basic conditions that could lead to premature deprotection of the Fmoc group. Therefore, mild, non-basic oxidation methods like the Dess-Martin periodinane (DMP) oxidation are preferred. The use of Swern oxidation, which employs a tertiary amine base in the final step, should be approached with caution, although the reaction is typically performed at low temperatures, minimizing Fmoc cleavage.
O-Alkylation to Form Ethers
The formation of an ether linkage via O-alkylation of the hydroxymethyl group is a common synthetic step. The Williamson ether synthesis and the Mitsunobu reaction are two frequently employed methods.
| N-Protecting Group | O-Alkylation Method | Reagents | Typical Yield |
| N-Boc | Williamson Ether Synthesis | NaH, Alkyl Halide (e.g., BnBr) in THF | Good to high |
| Mitsunobu Reaction | PPh₃, DIAD, Phenol (for aryl ethers) | Good | |
| N-Cbz | Williamson Ether Synthesis | NaH, Alkyl Halide in THF | Good to high |
| N-Fmoc | Williamson Ether Synthesis | NaH, Alkyl Halide in THF (at low temp.) | Moderate |
Discussion:
-
N-Boc-4-(hydroxymethyl)piperidine readily undergoes O-alkylation. The Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide, is a standard procedure. The Mitsunobu reaction provides an alternative for installing various groups, including aryl ethers, with inversion of configuration if a chiral center were present.
-
N-Cbz-4-(hydroxymethyl)piperidine behaves similarly to the N-Boc analogue in O-alkylation reactions under basic conditions, as the Cbz group is base-stable.
-
For N-Fmoc-4-(hydroxymethyl)piperidine , O-alkylation using strong bases like NaH needs to be performed at low temperatures to avoid deprotection of the Fmoc group. The use of milder bases or alternative methods that do not employ strong bases might be necessary for sensitive substrates.
Esterification
The esterification of the hydroxymethyl group can be achieved through various methods, including reaction with an acid chloride or anhydride, or through coupling reactions like the Steglich esterification.
| N-Protecting Group | Esterification Method | Reagents | Typical Yield |
| N-Boc | Acylation | Acetic Anhydride, Pyridine | High |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Good to high | |
| N-Cbz | Acylation | Acetic Anhydride, Pyridine | High |
| N-Fmoc | Steglich Esterification | Carboxylic Acid, DCC, DMAP | Good |
Discussion:
-
N-Boc- and N-Cbz-4-(hydroxymethyl)piperidine can be easily esterified using standard methods. Acylation with acid anhydrides or acid chlorides in the presence of a base like pyridine proceeds smoothly. The Steglich esterification, which uses a carbodiimide coupling agent and a catalytic amount of DMAP, is also a very effective and mild method.
-
For N-Fmoc-4-(hydroxymethyl)piperidine , esterification should be performed under neutral or acidic conditions to avoid cleavage of the Fmoc group. The Steglich esterification is a suitable method as it is performed under neutral conditions. While acylation with acid anhydrides often uses a basic catalyst like pyridine, careful control of reaction conditions or the use of a non-basic catalyst may be required.
Experimental Protocols
The following are generalized experimental protocols for the key transformations discussed. It is important to note that optimal reaction conditions may vary depending on the specific substrate and scale of the reaction.
Protocol 1: Swern Oxidation of N-Boc-4-(hydroxymethyl)piperidine
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.
-
Activation: Oxalyl chloride (1.5 equivalents) is added dropwise to the cooled DCM, followed by the slow addition of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents). The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous DCM is added dropwise, maintaining the internal temperature below -65 °C. The reaction is stirred for 30 minutes.
-
Base Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.
-
Work-up: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-4-formylpiperidine, which can be purified by column chromatography.
Protocol 2: Williamson Ether Synthesis with N-Cbz-4-(hydroxymethyl)piperidine
-
Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise to the cooled THF. A solution of N-Cbz-4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF is then added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) is added dropwise. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction is carefully quenched with water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Steglich Esterification of N-Fmoc-4-(hydroxymethyl)piperidine
-
Setup: A round-bottom flask is charged with N-Fmoc-4-(hydroxymethyl)piperidine (1.0 equivalent), the carboxylic acid (1.2 equivalents), and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous DCM.
-
Coupling: The solution is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) is added. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester is purified by column chromatography.
Conclusion
The choice of N-protecting group for 4-(hydroxymethyl)piperidine significantly influences the synthetic strategy.
-
N-Boc-4-(hydroxymethyl)piperidine is a versatile building block, stable to a wide range of reaction conditions, making it suitable for various transformations of the hydroxymethyl group. Its acid lability dictates the final deprotection step.
-
N-Cbz-4-(hydroxymethyl)piperidine offers an alternative that is stable to both acidic and basic conditions, with deprotection achieved by hydrogenolysis. This orthogonality is valuable in complex syntheses.
-
N-Fmoc-4-(hydroxymethyl)piperidine is primarily used when base-lability is desired for the protecting group, as is common in solid-phase peptide synthesis. Reactions involving the hydroxymethyl group must be conducted under conditions that avoid premature Fmoc cleavage.
By understanding the interplay between the protecting group and the reactivity of the hydroxymethyl functionality, researchers can devise more efficient and robust synthetic routes for the preparation of complex piperidine-containing molecules.
References
The Economic Advantage: A Comparative Guide to the Large-Scale Synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the selection of key starting materials is a critical decision that profoundly impacts the cost-effectiveness, scalability, and sustainability of large-scale active pharmaceutical ingredient (API) synthesis. Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, a versatile building block, stands as a central intermediate in the production of numerous pharmaceuticals. This guide provides an objective comparison of synthetic routes to this valuable compound and its derivatives, supported by experimental data, to inform strategic decisions in process development.
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and 4-substituted piperidines, such as this compound, are crucial for introducing desired physicochemical properties in drug candidates. A primary application of this intermediate is in the synthesis of antihistamines like Fexofenadine, where it serves as a foundational component of the pharmacophore. The economic viability of producing such blockbuster drugs is intrinsically linked to the efficiency of the synthetic pathways to their key intermediates.
Comparative Analysis of Synthetic Strategies
The large-scale synthesis of 4-(hydroxymethyl)piperidine derivatives can be approached from several strategic starting points. The cost-effectiveness of each route is determined by factors including the price of raw materials, the number of synthetic steps, reaction yields, and the cost of reagents and purification. Here, we compare two primary pathways to the core 4-(hydroxymethyl)piperidine structure.
Table 1: Quantitative Comparison of Synthetic Routes to 4-(Hydroxymethyl)piperidine Core
| Parameter | Route 1: Reduction of Piperidine-4-carboxylate Ester | Route 2: Reduction of Piperidine-4-carboxylic Acid |
| Key Starting Material | Ethyl 4-piperidinecarboxylate | 4-Piperidinecarboxylic acid |
| Typical Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) | Borane THF Complex (BH₃·THF) |
| Number of Steps (to core) | 1 | 1 |
| Reported Yield | High (often >90%) | High (often >85%) |
| Key Cost Driver | Price of LiAlH₄ and solvent (THF) | Price of BH₃·THF and solvent (THF) |
| Safety Considerations | Highly reactive, pyrophoric reagent | Flammable, water-sensitive reagent |
The choice between these routes often hinges on the bulk pricing of the starting material and the reducing agent, as well as the safety infrastructure available for handling these reactive chemicals on an industrial scale. While both routes are high-yielding, the relative cost of Ethyl 4-piperidinecarboxylate versus 4-Piperidinecarboxylic acid at commodity scale can be a deciding factor.
Experimental Protocols
Route 1: Reduction of Ethyl 4-piperidinecarboxylate using Lithium Aluminium Hydride
Methodology:
-
A solution of Ethyl 4-piperidinecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of Lithium Aluminium Hydride (1.1-1.5 equivalents) in anhydrous THF at 0-5 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature below 20 °C.
-
The resulting precipitate is filtered off, and the filter cake is washed with THF.
-
The combined filtrate and washings are concentrated under reduced pressure to yield 4-(hydroxymethyl)piperidine.
Route 2: Reduction of 4-Piperidinecarboxylic Acid using Borane THF Complex
Methodology:
-
To a stirred solution of 4-Piperidinecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, Borane THF complex (2-3 equivalents) is added dropwise at 0-5 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 4M hydrochloric acid.
-
The mixture is then refluxed for another hour.
-
After cooling, the pH is adjusted to >12 with a concentrated sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 4-(hydroxymethyl)piperidine.
Cost-Effectiveness in the Context of Fexofenadine Synthesis
A practical application for evaluating the cost-effectiveness of these routes is in the synthesis of the antihistamine Fexofenadine. A key intermediate in many Fexofenadine syntheses is α,α-diphenyl-4-piperidinemethanol. This intermediate can be synthesized from a 4-substituted piperidine. A cost-effective synthesis of this precursor is paramount to the overall economic viability of the final drug product.
The synthesis of α,α-diphenyl-4-piperidinemethanol typically involves the Grignard reaction of a 4-piperidinecarboxylate ester with phenylmagnesium bromide. Therefore, a direct and high-yielding route to an N-protected ethyl 4-piperidinecarboxylate is often favored in industrial settings. Subsequent reduction to the hydroxymethyl group, if needed, would then be performed. The cost analysis must therefore consider the entire synthetic sequence to the final desired intermediate.
Signaling Pathway and Experimental Workflow
The therapeutic targets of many drugs derived from piperidine intermediates are G-protein coupled receptors (GPCRs). These receptors are integral membrane proteins that play a crucial role in cellular signaling. The binding of a ligand (such as an antihistamine) to a GPCR initiates a conformational change in the receptor, which in turn activates intracellular signaling pathways.
Below is a generalized workflow for evaluating the efficacy of a novel antihistamine derived from a 4-hydroxymethylpiperidine scaffold on a target GPCR, such as the Histamine H1 receptor.
Caption: Workflow for evaluating a novel antihistamine's efficacy.
The following diagram illustrates a simplified Gq-coupled GPCR signaling pathway, which is relevant for the Histamine H1 receptor, a common target for antihistamines.
Caption: Simplified Gq-coupled GPCR signaling pathway.
Safety Operating Guide
Proper Disposal of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate was not available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar compounds, including Ethyl piperidine-4-carboxylate and Ethyl 4-hydroxypiperidine-1-carboxylate. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to always handle chemical waste in accordance with local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of similar compounds, which are known to cause skin and eye irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal facility. Do not discharge this chemical into sewers or the environment.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.
-
-
Final Disposal:
-
The sealed hazardous waste container should be stored in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed chemical waste management company. The recommended disposal method is typically controlled incineration with flue gas scrubbing.[1]
-
Quantitative Data for a Structurally Similar Compound
The following table summarizes key quantitative data for the closely related compound, Ethyl 4-hydroxypiperidine-1-carboxylate (CAS No. 65214-82-6) . This information is provided as a reference due to the lack of specific data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 173.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to slightly yellow liquid | --INVALID-LINK-- |
| Density | 1.12 g/cm³ | --INVALID-LINK-- |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK--, --INVALID-LINK-- |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. The following information is compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin | Fire/flame resistant and impervious clothing; Protective gloves | Inspect gloves prior to use[2] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced | - |
Health Hazard Information
This compound is associated with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Procedural Guidance: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Ensure adequate ventilation in the handling area.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Wear the appropriate personal protective equipment as detailed in the table above.[1]
-
Use only outdoors or in a well-ventilated area.[1]
Storage:
Emergency and First Aid Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical help. Wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Ingestion | Rinse mouth with water.[1] |
Spill and Disposal Plan
Accidental Release Measures:
-
Avoid dust formation.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Collect the spillage and arrange for disposal.[1]
Disposal:
-
Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3]
Chemical Handling Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Chemical Handling and Safety Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
